6-fluoro-3-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHZUSWLNCPZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442977 | |
| Record name | 6-fluoro-3-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159305-16-5 | |
| Record name | 6-Fluoro-3-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159305-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-fluoro-3-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Physicochemical Data
A summary of the available physicochemical data for 6-fluoro-3-methyl-1H-indazole is presented in Table 1. It is important to note that while the molecular formula and weight are definitively established, experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in scientific literature. The subsequent sections of this guide provide detailed protocols for the experimental determination of these crucial parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | Calculated |
| Molecular Weight | 150.15 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge of similar small molecules |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound. These protocols are based on established methodologies widely used in the pharmaceutical industry.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. The capillary method is a common and reliable technique for its determination.[1][2][3]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[5][6][7][8][9]
Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for compounds with low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.
Partition Coefficient (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[10][11][12][13]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed flask and shaken until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two immiscible phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Context and Future Directions
Indazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[14][15][16] The physicochemical properties detailed in this guide are critical determinants of the pharmacokinetic and pharmacodynamic profiles of this compound. For instance, its solubility influences oral bioavailability, while its lipophilicity (logP) affects membrane permeability and distribution within the body. The ionization state at physiological pH, dictated by its pKa, will impact receptor binding and cellular uptake.
Further research is warranted to experimentally determine the physicochemical properties of this compound to build a comprehensive profile of this compound. This empirical data will be invaluable for the rational design of future analogs with improved drug-like properties and for the development of effective formulations for preclinical and clinical evaluation. The synthesis of this and related indazole compounds can be achieved through various established synthetic routes.[14][17]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the detailed protocols and workflows presented herein offer a clear roadmap for researchers to obtain this critical information. A thorough characterization of these properties is an essential step in unlocking the full therapeutic potential of this promising scaffold in drug discovery and development.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Indazole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to 6-fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes its physicochemical properties. A survey of synthetic methodologies for the indazole scaffold is presented, alongside a discussion of the potential biological significance of this class of compounds, particularly as kinase inhibitors. While specific experimental data for the title compound is limited in publicly available literature, this guide provides predicted spectral data and outlines general experimental protocols relevant to its synthesis and potential biological evaluation.
Chemical Identity and Properties
This compound is a substituted indazole with a fluorine atom at the 6-position and a methyl group at the 3-position of the bicyclic aromatic ring system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 159305-16-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
A summary of key physicochemical properties is provided in Table 2. These values are critical for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 150.15 | - |
| Molecular Formula | C₈H₇FN₂ | - |
Synthesis and Elucidation
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature, several established methods for the synthesis of substituted indazoles can be adapted. A common and effective approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.
General Synthetic Approach
A plausible synthetic route, based on classical indazole syntheses, is outlined below. This multi-step process typically starts from a substituted aniline and proceeds through diazotization and cyclization.
Spectroscopic Profile of 6-Fluoro-3-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-fluoro-3-methyl-1H-indazole. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the information presented herein is a consolidation of predicted values based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This document is intended to serve as a reliable reference for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the indazole core and the influence of the 6-fluoro and 3-methyl substituents.
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.5 - 13.5 | br s | - | N-H |
| ~7.7 - 7.8 | dd | ~8.8, 5.0 | H-4 |
| ~7.4 - 7.5 | dd | ~9.0, 2.2 | H-7 |
| ~7.0 - 7.1 | ddd | ~9.0, 8.8, 2.2 | H-5 |
| ~2.5 | s | - | -CH₃ |
Note: Chemical shifts are referenced to the residual solvent signal. The N-H proton is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and temperature.
¹³C NMR (Carbon NMR) Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Coupling Constant (¹JC-F) Hz | Assignment |
| ~160 (d) | ~240 | C-6 |
| ~141 (s) | - | C-3 |
| ~140 (d) | ~12 | C-7a |
| ~122 (s) | - | C-3a |
| ~121 (d) | ~10 | C-4 |
| ~112 (d) | ~25 | C-5 |
| ~97 (d) | ~28 | C-7 |
| ~11 (s) | - | -CH₃ |
Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large coupling constant. Other carbons in the fluorinated ring will also exhibit smaller C-F couplings.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3000 | Broad | N-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1620 - 1600 | Medium | C=N stretch |
| ~1580 - 1450 | Strong | Aromatic C=C stretch |
| ~1250 - 1200 | Strong | C-F stretch |
| ~850 - 750 | Strong | Aromatic C-H bend |
Mass Spectrometry (MS) Data
| Ionization Mode | [M+H]⁺ (Calculated) | [M]⁺ (Calculated) |
| ESI | 151.0666 | - |
| EI | - | 150.0593 |
Note: The exact mass is calculated for C₈H₇FN₂. The observed fragmentation pattern in EI-MS would be dependent on the instrument conditions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data, based on established chemical literature for similar compounds.
Synthesis: Cyclization of a Hydrazone
A common method for the synthesis of 3-substituted indazoles involves the acid-catalyzed cyclization of an appropriate phenylhydrazone.
-
Formation of the Hydrazone: 4-Fluoro-2-methylaniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then reacted with a suitable nucleophile to form a phenylhydrazine. Subsequent reaction of the phenylhydrazine with an acetylating agent (e.g., acetic anhydride) would yield the corresponding hydrazone precursor.
-
Cyclization: The crude hydrazone is dissolved in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and sulfuric acid. The solution is heated to reflux for several hours to induce cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to the residual solvent signal.
-
IR Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectra would be obtained on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode for [M+H]⁺ or an electron ionization (EI) source at 70 eV for the molecular ion [M]⁺.
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Analysis Workflow
Caption: Logical workflow for the complete spectroscopic characterization of the target compound.
Crystal Structure Analysis of a Fluorinated Indazole Derivative: A Technical Overview
Disclaimer: Detailed crystallographic data for 6-fluoro-3-methyl-1H-indazole was not publicly available at the time of this report. This document presents a comprehensive analysis of a closely related structure, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate , to provide insights into the crystallographic features of fluorinated indazoles. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into these molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide details the crystal structure analysis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a synthetic intermediate for cannabinoid analogues.[1][2]
Molecular Structure
The molecule consists of an indazole ring system linked to a 4-fluorobenzyl group at the N1 position and a methyl carboxylate group at the C3 position.[1][2] The indazole ring is nearly coplanar with the ester moiety, suggesting conjugation between the two.[1][2] The molecule is comprised of two planar segments.[1]
Crystallographic Data
The crystal structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.[1][2] A summary of the crystal data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [1][2]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃FN₂O₂ |
| Formula Weight | 284.28 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.04322 (3) |
| b (Å) | 18.11509 (13) |
| c (Å) | 14.46487 (10) |
| β (°) | 90.4600 (6) |
| Volume (ų) | 1321.45 (2) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation type | Cu Kα |
| Wavelength (Å) | 1.54184 |
| Calculated Density (Mg m⁻³) | 1.429 |
| Absorption Coefficient (mm⁻¹) | 0.88 |
| F(000) | 592 |
| Crystal Size (mm) | 0.32 × 0.13 × 0.12 |
| Reflections Collected | 47493 |
| Independent Reflections | 2732 |
| R_int | 0.035 |
| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.078 |
| R indices (all data) | R1 = 0.031, wR2 = 0.078 |
| Goodness-of-fit on F² | 1.03 |
Experimental Protocols
Synthesis and Crystallization
The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through the nucleophilic substitution of the N-H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.[1][2]
For crystallization, the resulting compound was dissolved in ethyl acetate at a concentration of 3% (w/v) in a microvial. The vial was left undisturbed at room temperature for several months, which led to the formation of large, rod-shaped, colorless crystals suitable for X-ray diffraction analysis.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Rigaku XtaLAB Synergy diffractometer equipped with a HyPix-Arc 100 detector.[1] Data were collected using Cu Kα radiation at a temperature of 100 K. The structure was solved using direct methods with SHELXT and refined by full-matrix least-squares on F² using SHELXL.[1][2] All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Structural Analysis and Intermolecular Interactions
The crystal packing of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is stabilized by weak intermolecular hydrogen-bond-like interactions.[1][2] Inversion-related dimers are formed through C13—H13⋯N2 and C6—H6A⋯O15 interactions.[1] Additional non-classical hydrogen bonds and a weak C—H⋯π interaction are also observed in the extended crystal structure.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like the fluorinated indazole derivative discussed.
Caption: A flowchart illustrating the key stages of crystal structure analysis.
Logical Relationship of Crystallographic Analysis
The relationship between the different components of a crystallographic analysis is hierarchical, starting from the fundamental properties of the crystal and culminating in a detailed understanding of its atomic arrangement.
Caption: The logical flow from basic crystal parameters to detailed structural insights.
References
Solubility of 6-fluoro-3-methyl-1H-indazole in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-fluoro-3-methyl-1H-indazole, a fluorinated derivative of the indazole scaffold, which is of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility in common organic solvents, and detailed experimental protocols for determining its solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The table below summarizes key computed and available data for this compound and related compounds to provide a comparative basis.
| Property | This compound | 6-fluoro-1H-indazole |
| Molecular Formula | C₈H₇FN₂[1] | C₇H₅FN₂[2] |
| Molecular Weight | 150.15 g/mol [1] | 136.13 g/mol [2] |
| XLogP3 | Not available | 2.3[2] |
| Topological Polar Surface Area (TPSA) | Not available | 28.7 Ų[2] |
| Hydrogen Bond Donors | 1 (predicted) | 1[2] |
| Hydrogen Bond Acceptors | 2 (predicted) | 2[2] |
Note: Some properties for this compound are predicted based on its structure as specific experimental data is not publicly available.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like" and the physicochemical properties of the parent indazole scaffold, a qualitative prediction of the solubility of this compound can be made. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and hydrogen bond acceptors (the nitrogen atoms) suggests potential for interaction with polar solvents. However, the aromatic bicyclic core is inherently nonpolar, which will contribute to its solubility in less polar organic solvents. The introduction of a fluorine atom can further modulate solubility, often increasing lipophilicity.
Table of Predicted Solubility:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and the potential for hydrogen bonding are expected. |
| Polar Protic | Methanol, Ethanol | Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the compound and the solvent may contribute to some degree of solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity should allow for some dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation for many organic compounds. |
| Aqueous | Water | Low | The largely nonpolar aromatic structure is expected to limit solubility in water. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.
1. Isothermal Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane)
-
Vials with tight-sealing caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.
-
Dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the incubation period, visually inspect the vials to confirm the continued presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.
-
2. General Procedure for Qualitative Solubility
For a rapid assessment of solubility, a qualitative method can be employed.
Procedure:
-
Place approximately 2-5 mg of this compound into a small test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL, vortexing or shaking after each addition.
-
Observe and record whether the compound dissolves completely.
-
Categorize the solubility as:
-
Soluble: Dissolves completely.
-
Partially soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution.
-
Visualizations
Below is a diagram illustrating the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
The Ascendant Therapeutic Potential of Fluorinated Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into the indazole nucleus has emerged as a powerful strategy to modulate and enhance the therapeutic properties of these derivatives. This technical guide provides a comprehensive overview of the potential biological activities of fluorinated indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activities
Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells.
Inhibition of Kinase Signaling Pathways
Many fluorinated indazoles exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling and are frequently mutated or overexpressed in tumors.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is crucial for cell growth and proliferation, and its aberrant activation is a key driver in many cancers. Certain fluorinated indazoles have been shown to be potent inhibitors of EGFR. For instance, a fluorinated derivative demonstrated remarkable activity against EGFR variants with sub-nanomolar IC50 values[1]. The inhibition of EGFR blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis. Fluorinated indazole derivatives have been developed as potent VEGFR-2 inhibitors, thereby disrupting the tumor blood supply.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is also implicated in tumor angiogenesis and cell proliferation. A series of fluorinated indazole derivatives have shown potent inhibitory activity against FGFR1 and FGFR2, with IC50 values in the low nanomolar range[2].
Caption: Simplified EGFR signaling pathway and the inhibitory action of fluorinated indazole derivatives.
Caption: Key pathways in VEGFR-2 signaling promoting angiogenesis and their inhibition by fluorinated indazoles.
Antiproliferative Activity
The cytotoxic effect of fluorinated indazole derivatives against various cancer cell lines is a key indicator of their anticancer potential. Compound 2f , a representative indazole derivative, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM[3][4]. Another compound, 6o , showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and displayed good selectivity for cancer cells over normal cells[5].
Table 1: Anticancer Activity of Fluorinated Indazole Derivatives (IC50/EC50 in µM)
| Compound ID/Series | Cancer Cell Line | Target/Pathway | IC50/EC50 (µM) | Reference |
| 2f | 4T1 (Breast) | Not specified | 0.23 | [4] |
| HepG2 (Liver) | Not specified | 0.80 | [4] | |
| MCF-7 (Breast) | Not specified | 0.34 | [4] | |
| A549 (Lung) | Not specified | 1.15 | [3] | |
| HCT116 (Colon) | Not specified | 0.95 | [3] | |
| 6o | K562 (Leukemia) | Bcl-2, p53/MDM2 | 5.15 | [5] |
| A549 (Lung) | Not specified | >50 | [5] | |
| PC-3 (Prostate) | Not specified | >50 | [5] | |
| Hep-G2 (Liver) | Not specified | >50 | [5] | |
| Fluorinated Derivative (36g) | H1975 (Lung) | EGFR | 0.191 (EC50) | [1] |
| HCC827 (Lung) | EGFR | 0.022 (EC50) | [1] | |
| Compound 100 (Fluorinated) | KG1 (Leukemia) | FGFR1/2 | 0.0253 | [2] |
| SNU16 (Gastric) | FGFR1/2 | 0.0774 | [2] | |
| Compound 97 | Various (12 lines) | c-Kit, PDGFRβ, FLT3 | 1.12 - 6.84 | [2] |
Anti-inflammatory Activities
Inflammation is a complex biological response implicated in numerous diseases. Fluorinated indazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.
Inhibition of Inflammatory Mediators and Pathways
-
Spleen Tyrosine Kinase (Syk) Inhibition: Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of Syk can suppress inflammatory responses. Certain 7-fluoroindazole derivatives have demonstrated excellent human Syk kinase inhibitory potency with IC50 values ranging between 10 nM and 50 nM.
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Some 5-fluoroindazole derivatives have been identified as inhibitors of p38 kinase, with IC50 values less than 10 µM.
Caption: Simplified representation of Syk kinase signaling in immune cells and its inhibition.
Caption: The p38 MAPK signaling cascade leading to inflammatory cytokine production and its point of inhibition.
Table 2: Anti-inflammatory Activity of Fluorinated Indazole Derivatives (IC50 in µM)
| Compound ID/Series | Target | Assay | IC50 (µM) | Reference |
| 7-Fluoroindazole derivatives | Syk Kinase | In vitro kinase assay | 0.01 - 0.05 | |
| 5-Fluoroindazole derivatives | p38 Kinase | Fluorescence anisotropy | < 10 | |
| Indazole | COX-2 | In vitro enzyme assay | 23.42 | [6] |
| 5-Aminoindazole | COX-2 | In vitro enzyme assay | 12.32 | [6] |
| 6-Nitroindazole | COX-2 | In vitro enzyme assay | 19.22 | [6] |
| Indazole | TNF-α | In vitro cytokine release | 220.11 | [6] |
| 5-Aminoindazole | TNF-α | In vitro cytokine release | 230.19 | [6] |
| 6-Nitroindazole | IL-1β | In vitro cytokine release | 100.75 | [6] |
Antimicrobial Activities
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated indazole derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.
Antibacterial and Antifungal Efficacy
Several fluorinated indazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. For example, certain fluorinated benzimidazole derivatives, which share structural similarities with indazoles, have shown good antibacterial and antifungal properties. One such compound displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL and good activity against B. subtilis with a MIC of 7.81 µg/mL[7].
Table 3: Antimicrobial Activity of Fluorinated Indazole and Related Derivatives (MIC in µg/mL)
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| Compound 18 (Fluorinated Benzimidazole) | Gram-negative bacteria | 31.25 | [7] |
| Bacillus subtilis | 7.81 | [7] | |
| Compound 14 (Fluorinated Benzimidazole) | Bacillus subtilis | 7.81 | [7] |
| Indazole Derivative 2 | Enterococcus faecalis | ~128 | [8] |
| Indazole Derivative 3 | Enterococcus faecalis | ~128 | [8] |
| Indazole Derivative 5 | Staphylococcus aureus | 64 - 128 | [8] |
| Staphylococcus epidermidis | 64 - 128 | [8] | |
| Indole-triazole derivative 3d | Staphylococcus aureus | 3.125 - 50 | [9] |
| MRSA | 3.125 - 50 | [9] | |
| Escherichia coli | 3.125 - 50 | [9] | |
| Bacillus subtilis | 3.125 - 50 | [9] | |
| Candida albicans | 3.125 - 50 | [9] | |
| Candida krusei | 3.125 - 50 | [9] |
Experimental Protocols
Synthesis of a Representative Fluorinated Indazole Derivative
The following is a representative protocol for the synthesis of a 1H-indazole-3-carboxamide derivative, adapted from literature procedures[10][11]. This multi-step synthesis involves the protection of the indazole, introduction of the carboxamide functionality, and subsequent fluorination.
Caption: A general synthetic workflow for preparing fluorinated indazole-3-carboxamides.
Step 1: Protection of Indazole To a solution of indazole in an appropriate solvent (e.g., DMF), add a suitable protecting group such as SEM-Cl in the presence of a base (e.g., NaH). Stir the reaction mixture at room temperature until completion, as monitored by TLC. Work up the reaction to isolate the protected indazole.
Step 2: Carboxylation Dissolve the protected indazole in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a period of time. Bubble CO2 gas through the reaction mixture. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and purify to obtain the indazole-3-carboxylic acid.
Step 3: Amide Coupling To a solution of the indazole-3-carboxylic acid in DMF, add HOBT, EDC.HCl, and a tertiary amine base (e.g., TEA). Stir the mixture at room temperature. Add the desired amine and continue stirring until the reaction is complete. Isolate and purify the resulting indazole-3-carboxamide.
Step 4: Fluorination Dissolve the indazole-3-carboxamide in a suitable solvent and add a fluorinating agent (e.g., Selectfluor). The reaction conditions (temperature, time) will depend on the specific substrate and desired position of fluorination. Monitor the reaction by TLC and purify the final fluorinated product.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR, total EGFR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the fluorinated indazole derivative or a vehicle control orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Prepare serial two-fold dilutions of the fluorinated indazole derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion
Fluorinated indazole derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections underscores their potential for further development as therapeutic agents. The strategic incorporation of fluorine has proven to be a valuable tool for enhancing potency and modulating the pharmacokinetic properties of these molecules. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel fluorinated indazole-based drugs. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. iris.unina.it [iris.unina.it]
The Emergence of 6-Fluoro-3-Methyl-1H-Indazole: A Novel Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including potent kinase inhibition.[6][7][8][9] This technical guide delves into the discovery and significance of a specifically substituted indazole, 6-fluoro-3-methyl-1H-indazole, as a novel and promising scaffold for the development of targeted therapeutics.
The Strategic Advantage of Fluorine and Methyl Substitutions
The decoration of the indazole core with fluorine and methyl groups at the 6- and 3-positions, respectively, is a strategic approach to enhance its drug-like properties and biological potency. The introduction of a fluorine atom at the 6-position has been shown to improve enzymatic activity and cellular potency of indazole-based inhibitors.[6] This is often attributed to fluorine's ability to form favorable interactions with target proteins and modulate the compound's physicochemical properties, such as metabolic stability and membrane permeability.
Concurrently, the presence of a methyl group at the C3-position of the indazole ring has demonstrated a significant impact on inhibitory activity. For instance, in the context of Pim kinase inhibitors, the addition of a methyl group at this position led to a notable increase in potency against Pim-1, Pim-2, and Pim-3 kinases.[6] This highlights the critical role of the 3-position for establishing key interactions within the ATP-binding pocket of kinases.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through various established synthetic routes for indazole derivatives. A plausible and efficient method involves a multi-step synthesis starting from readily available precursors.
Experimental Protocol: A Representative Synthesis
A common synthetic strategy for constructing the this compound scaffold begins with a substituted fluorobenzonitrile. The following is a generalized protocol based on established methodologies for similar indazole syntheses.[10][11][12]
Step 1: Bromination of 3-fluoro-2-methylaniline
To a solution of 3-fluoro-2-methylaniline in acetonitrile, N-bromosuccinimide is added while maintaining the temperature between -10°C and 10°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with sodium bisulfite, and the pH is adjusted to 9-10 with sodium hydroxide. The product, 4-bromo-3-fluoro-2-methylaniline, is then extracted with ethyl acetate, dried, and purified.[12]
Step 2: Diazotization and Cyclization
The resulting 4-bromo-3-fluoro-2-methylaniline undergoes diazotization using a nitrite source, such as sodium nitrite or isoamyl nitrite, in an acidic medium. This is followed by an intramolecular cyclization to form the indazole ring. The reaction conditions, including temperature and acid, are critical for efficient ring closure.[10]
Step 3: Deprotection (if applicable)
In some synthetic routes, a protecting group may be introduced on the indazole nitrogen. A final deprotection step, for example, by treating an N-acetylated intermediate with a base like potassium carbonate in a methanol/water mixture, would yield the final this compound.[12]
Biological Activity and Therapeutic Potential
The this compound scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Kinase Inhibition Profile
Derivatives of this scaffold have shown significant inhibitory activity against several key kinases, including but not limited to:
-
Pim Kinases: These serine/threonine kinases are crucial regulators of signaling pathways involved in tumorigenesis. The 3-methyl-indazole moiety has been identified as a key feature for potent pan-Pim inhibition.[6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): The 6-fluoro substitution on the indazole ring has been shown to enhance the inhibitory activity against FGFR1 and FGFR2, which are implicated in various cancers.[6]
-
c-Jun N-terminal Kinases (JNKs): Isoform-selective JNK3 inhibitors based on the indazole scaffold are being explored for the treatment of neurodegenerative diseases like Parkinson's disease.[1]
-
Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy.[8]
Quantitative Biological Data
The following table summarizes representative biological data for indazole derivatives with substitutions relevant to the this compound scaffold, demonstrating their potential as kinase inhibitors.
| Compound Class | Target Kinase | IC50 / Ki (nM) | Cell Line | Cellular Activity (IC50, nM) | Reference |
| 3,5-substituted-6-azaindazole | Pim-1, Pim-2, Pim-3 | 200 - 800 (Ki) | - | - | [6] |
| 1H-indazol-3-amine derivative | FGFR1 | < 4.1 (IC50) | KG1 | 25.3 | [6] |
| 1H-indazol-3-amine derivative | FGFR2 | 2.0 (IC50) | SNU16 | 77.4 | [6] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pan-Pim | Potent inhibition | KMS-12 | - | [7] |
| Indazole derivative | JNK3 | - | - | - | [1] |
| 1H-indazole-3-carboxamide derivative | GSK-3β | 350 (IC50) | - | - | [6] |
Signaling Pathways and Experimental Workflows
The development of drugs based on the this compound scaffold often involves targeting specific signaling pathways. The following diagrams illustrate a conceptual kinase inhibition pathway and a typical drug discovery workflow.
Caption: Conceptual Kinase Inhibition Pathway.
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold represents a significant advancement in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 3-position confers advantageous properties that can lead to enhanced potency, selectivity, and drug-like characteristics. The synthetic accessibility of this scaffold, coupled with its demonstrated potential to target a range of therapeutically relevant kinases, positions it as a valuable building block for the next generation of targeted therapies. Further exploration of the structure-activity relationships and optimization of derivatives based on this core will undoubtedly continue to yield promising drug candidates for a variety of diseases.
References
- 1. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Tautomerism in 6-Fluoro-3-methyl-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, with their biological activity being intrinsically linked to their tautomeric state. This technical guide provides a comprehensive examination of the tautomerism of 6-fluoro-3-methyl-1H-indazole. While this specific molecule is not extensively characterized in existing literature, this document extrapolates from foundational principles of indazole chemistry and data from structurally related analogs to predict its tautomeric behavior. This guide details the theoretical underpinnings of indazole tautomerism, proposes experimental and computational protocols for its characterization, and presents expected quantitative data to aid researchers in the synthesis, analysis, and application of this compound in drug discovery and development.
Introduction to Indazole Tautomerism
The indazole ring system, a fusion of benzene and pyrazole, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][2] The equilibrium between these forms is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[1]
For most substituted indazoles, the equilibrium between the 1H- and 2H-tautomers is the most significant.[3][4] The 3H-tautomer is generally considered to be of high energy and is rarely observed.[1][2] The 1H-tautomer, possessing a benzenoid aromatic system, is typically the more thermodynamically stable form compared to the quinonoid-like 2H-tautomer.[5] This stability can, however, be influenced by substitution patterns, solvent effects, and solid-state packing forces.
Tautomeric Forms of this compound
The primary tautomeric equilibrium for this compound is between the 1H and 2H forms. Based on studies of similar substituted indazoles, the 1H-tautomer is predicted to be the predominant and more stable form in both solution and the solid state.[6]
Figure 1: Tautomeric equilibrium of 6-fluoro-3-methyl-indazole.
Predicted Spectroscopic and Physicochemical Data
The following tables summarize the predicted quantitative data for the 1H- and 2H-tautomers of 6-fluoro-3-methyl-indazole. These predictions are based on the analysis of structurally similar compounds and serve as a guide for experimental characterization.[7][8]
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 1H-Tautomer | Predicted Chemical Shift (δ, ppm) for 2H-Tautomer |
| N-H | ~11.0 - 13.0 (broad) | ~9.0 - 11.0 (broad) |
| Aromatic-H | ~7.0 - 7.8 | ~7.2 - 8.0 |
| Methyl-H | ~2.5 | ~2.7 |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 1H-Tautomer | Predicted Chemical Shift (δ, ppm) for 2H-Tautomer |
| C-F | ~155 - 165 (d) | ~150 - 160 (d) |
| Aromatic-C | ~110 - 145 | ~115 - 150 |
| Methyl-C | ~12 - 15 | ~15 - 18 |
Predicted Relative Energies
Computational studies on similar indazoles suggest the 1H-tautomer is more stable.[9][10]
| Tautomer | Method | Predicted Relative Free Energy (kcal/mol) |
| 1H | DFT (B3LYP/6-31G) | 0 (Reference) |
| 2H | DFT (B3LYP/6-31G) | +2.0 to +4.0 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted indazoles.[6][11]
Figure 2: Synthetic workflow for this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2,4-difluorophenyl)ethan-1-one (1 equivalent) in n-butanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The broad signal corresponding to the N-H proton is indicative of the tautomeric form.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.
-
¹⁵N NMR Acquisition: If available, ¹⁵N NMR can provide direct evidence of the protonation state of the nitrogen atoms.
-
2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity and definitively assign the tautomeric structure.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to unambiguously determine the atomic positions and confirm the tautomeric form in the solid state.
Computational Analysis
Density Functional Theory (DFT) Calculations
-
Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of 6-fluoro-3-methyl-indazole. Perform geometry optimization for both tautomers in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
-
Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form.
-
NMR Prediction: Predict the ¹H and ¹³C NMR chemical shifts for both tautomers and compare them with the experimental data to support the structural assignment.
Relevance in Drug Development
The tautomeric state of an active pharmaceutical ingredient (API) is critical as it dictates the molecule's hydrogen bond donor-acceptor profile. This, in turn, influences its binding affinity to target proteins, such as kinases, which are common targets for indazole-based inhibitors.[4] A change in the tautomeric form can drastically alter the biological activity of a compound.
Figure 3: Hypothetical inhibition of a kinase signaling pathway.
Therefore, a thorough understanding and characterization of the tautomerism of this compound is a prerequisite for its rational development as a therapeutic agent. The experimental and computational workflows outlined in this guide provide a robust framework for achieving this.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Theoretical and Computational Analysis of 6-Fluoro-3-methyl-1H-indazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 6-fluoro-3-methyl-1H-indazole, a promising scaffold for drug design. By integrating quantum chemical calculations with spectroscopic analysis, we can elucidate the molecular properties that govern its biological activity. This document details the computational approaches, experimental protocols, and data interpretation necessary for the rational design of novel indazole-based therapeutics.
Molecular Properties and Computational Data
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the structural, electronic, and spectroscopic properties of molecules like this compound.[2][3] These computational insights are crucial for understanding molecular interactions at the atomic level.
Optimized Molecular Geometry
The foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to its lowest energy state. This is typically achieved using DFT methods, such as B3LYP with a 6-31G(d,p) basis set.[2] The resulting bond lengths and angles are critical for understanding the molecule's conformation and steric profile.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | ~1.35 Å |
| C-N (pyrazole) | ~1.38 Å | |
| N-N (pyrazole) | ~1.35 Å | |
| C-C (benzene) | ~1.40 Å | |
| C-CH₃ | ~1.50 Å | |
| Bond Angle | F-C-C | ~118° |
| C-N-N | ~110° | |
| N-N-C | ~105° | |
| Note: These values are estimations based on calculations for similar structures and should be confirmed by specific calculations for this compound. |
Electronic Properties
The electronic characteristics of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity and interaction with biological targets.[2][3] The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Polarity and solubility |
| Note: These values are estimations based on calculations for similar structures. |
Spectroscopic Data
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural validation.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (DFT/B3LYP/6-31G(d,p))
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3400 |
| C-H (aromatic) | Stretching | ~3100 |
| C-H (methyl) | Stretching | ~2950 |
| C=C (aromatic) | Stretching | ~1600 |
| C-F | Stretching | ~1250 |
| Note: Predicted frequencies are often scaled to better match experimental data. |
Experimental Protocols
The synthesis and characterization of this compound are prerequisites for any experimental investigation. The following protocols are based on established methods for similar indazole derivatives.
Synthesis of this compound
A common route for the synthesis of substituted indazoles involves the cyclization of a suitably substituted hydrazone. For this compound, a potential synthetic pathway starts from 2,4-difluoroacetophenone.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
A solution of 2,4-difluoroacetophenone and hydrazine hydrate in a suitable solvent like n-butanol is refluxed for an extended period (e.g., 48 hours).[4]
-
After cooling, the reaction mixture is poured into water.
-
The aqueous mixture is extracted with an organic solvent such as ethyl acetate.
-
The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., isopropanol-water) to yield the final product.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique where a small amount of the sample is placed directly on the ATR crystal.[6]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
Caption: Workflow for spectroscopic analysis.
Logical Relationships in Computational Drug Design
The integration of computational and experimental data is pivotal in modern drug discovery. The following diagram illustrates the iterative cycle of computational drug design.
Caption: Iterative cycle of computational drug design.
Conclusion
The theoretical and computational study of this compound, supported by robust experimental validation, provides a powerful framework for the design of novel therapeutic agents. The methodologies and data presented in this guide offer a foundational understanding for researchers in the field of medicinal chemistry. The synergy between in silico modeling and empirical testing accelerates the drug discovery process, enabling the development of more potent and selective drug candidates.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
In Vitro Anticancer Screening of Substituted Indazole Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical guide on the preliminary in vitro screening of substituted indazole derivatives for anticancer activity. Publicly available scientific literature does not contain specific in vitro screening data for 6-fluoro-3-methyl-1H-indazole. The data, protocols, and pathways presented herein are representative of the indazole scaffold and its analogs, synthesized from multiple publicly available research sources.
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including potent anticancer properties.[1][2][3] Numerous indazole derivatives have been developed and investigated as inhibitors of various protein kinases and other key targets in oncology.[1][2] This guide outlines the common in vitro screening methodologies used to assess the anticancer potential of this class of compounds, presents representative data from various analogs, and illustrates the associated experimental workflows and biological pathways.
Data Presentation: Antiproliferative Activity of Indazole Analogs
The following tables summarize the in vitro antiproliferative activity of various substituted indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Antiproliferative Activity of Selected Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 |
| HepG2 (Liver Cancer) | 0.80 | |
| MCF-7 (Breast Cancer) | 0.34 | |
| Compound 6o | K562 (Leukemia) | 5.15 ± 0.55 |
| A549 (Lung Cancer) | >40 | |
| PC-3 (Prostate Cancer) | >40 | |
| Compound 5k | Hep-G2 (Liver Cancer) | 3.32 |
| FGFR1 Inhibitor 99 | KG1 (Leukemia) | 0.0405 |
| FGFR1/2 Inhibitor 100 | SNU16 (Gastric Cancer) | 0.0774 |
Data synthesized from multiple sources.[1][2][3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vitro screening results. Below are protocols for key experiments commonly employed to evaluate the anticancer activity of indazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2).[3]
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Indazole derivative compounds dissolved in dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the indazole compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Apoptosis Analysis: Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
Treated and untreated cells.
-
-
Procedure:
-
Treat cells with the indazole compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of novel indazole derivatives for anticancer activity.
Representative Signaling Pathway: Intrinsic Apoptosis
Many indazole derivatives exert their anticancer effects by inducing apoptosis.[1][4] The diagram below depicts a simplified intrinsic apoptosis pathway, which is often modulated by these compounds.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthetic Routes for the Production of 6-fluoro-3-methyl-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-3-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The outlined methods are based on established synthetic strategies for analogous indazole derivatives and are intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are integral to the development of novel therapeutic agents. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects. The specific substitution pattern of this compound makes it a valuable building block in drug discovery programs. This document details two plausible and efficient synthetic routes for its preparation.
Synthetic Strategies
Two primary synthetic routes are presented, starting from commercially available precursors. Route 1 employs a classical diazotization and cyclization of a substituted aniline, while Route 2 utilizes a condensation reaction with hydrazine followed by intramolecular cyclization.
Route 1: Synthesis via Diazotization of 4-Fluoro-2-methylaniline
This approach involves the diazotization of 4-fluoro-2-methylaniline followed by an intramolecular cyclization to form the indazole ring. This method is a well-established procedure for the synthesis of various indazole derivatives.
Route 2: Synthesis from 2-Amino-4-fluorobenzonitrile
This alternative route begins with the reaction of 2-amino-4-fluorobenzonitrile with a methylating agent, followed by diazotization and reductive cyclization to yield the target compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic routes, providing a clear comparison of the methodologies.
Table 1: Summary of Reaction Parameters for Synthetic Route 1
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Acetylation | 4-Fluoro-2-methylaniline | Acetic anhydride | Acetic acid | 110-120 | 2 | ~95 |
| 1b | Diazotization & Cyclization | N-(4-fluoro-2-methylphenyl)acetamide | Isoamyl nitrite, Potassium acetate | Toluene | 110-120 | 4 | ~70 |
| 1c | Deprotection | 1-Acetyl-6-fluoro-3-methyl-1H-indazole | Hydrochloric acid | Ethanol/Water | 80-90 | 3 | ~90 |
Table 2: Summary of Reaction Parameters for Synthetic Route 2
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2a | Reaction with Hydrazine | 2-Amino-4-fluorobenzonitrile | Hydrazine hydrate | n-Butanol | 115-120 | 24 | ~75 |
| 2b | Methylation (hypothetical) | 6-Fluoro-1H-indazol-3-amine | Methylating agent (e.g., MeI) | DMF | 25 | 12 | ~80 |
Experimental Protocols
Protocol for Synthetic Route 1: From 4-Fluoro-2-methylaniline
Step 1a: Acetylation of 4-Fluoro-2-methylaniline
-
To a stirred solution of 4-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in glacial acetic acid (50 mL), add acetic anhydride (9.8 g, 95.9 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 110-120 °C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain N-(4-fluoro-2-methylphenyl)acetamide.
Step 1b: Diazotization and Cyclization
-
Suspend N-(4-fluoro-2-methylphenyl)acetamide (12.0 g, 71.8 mmol) and potassium acetate (14.1 g, 143.6 mmol) in toluene (100 mL).
-
Heat the mixture to 110-120 °C.
-
Slowly add isoamyl nitrite (12.6 g, 107.7 mmol) dropwise over 30 minutes.
-
Maintain the reaction at reflux for 4 hours.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate) to yield 1-acetyl-6-fluoro-3-methyl-1H-indazole.
Step 1c: Deprotection
-
Dissolve 1-acetyl-6-fluoro-3-methyl-1H-indazole (10.0 g, 52.0 mmol) in a mixture of ethanol (80 mL) and 6M hydrochloric acid (40 mL).
-
Heat the mixture to 80-90 °C for 3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol for Synthetic Route 2: From 2-Amino-4-fluorobenzonitrile
Step 2a: Synthesis of 6-Fluoro-1H-indazol-3-amine
-
In a round-bottom flask, combine 2-amino-4-fluorobenzonitrile (10.0 g, 73.5 mmol) and hydrazine hydrate (11.0 g, 220.5 mmol) in n-butanol (100 mL).
-
Heat the reaction mixture to reflux (approximately 115-120 °C) for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Triturate the residue with water, collect the solid by filtration, and wash with cold water.
-
Dry the solid to afford 6-fluoro-1H-indazol-3-amine.
Step 2b: Methylation to this compound (Hypothetical Step)
Note: This is a proposed subsequent step. The direct conversion from the 3-aminoindazole would likely proceed via a Sandmeyer-type reaction to introduce the methyl group, which is a multi-step process. A more direct methylation is not straightforward.
A more plausible route from 2-amino-4-fluorobenzonitrile would involve reaction with a methyl Grignard reagent to form an intermediate imine, followed by cyclization with hydrazine. However, based on the provided search results, a detailed protocol for this specific transformation is not available. Route 1 is therefore presented as the more robust and well-documented pathway.
Visualizations
The following diagrams illustrate the chemical pathways described in the protocols.
Application of 6-Fluoro-3-Methyl-1H-Indazole in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. The strategic incorporation of fluorine atoms into these scaffolds can enhance metabolic stability, binding affinity, and cell permeability. This document provides detailed application notes and protocols on the use of 6-fluoro-3-methyl-1H-indazole as a key building block in the synthesis of potent kinase inhibitors, with a focus on the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, as a representative example.
Introduction to Indazole-Based Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 1H-indazole ring system has proven to be a versatile scaffold for the design of ATP-competitive kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent inhibition.
The introduction of a fluorine atom at the 6-position of the indazole ring can significantly modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The methyl group at the 3-position can be a key structural element for interaction with the kinase active site or serve as a handle for further chemical modifications.
Featured Application: Synthesis of a PLK4 Inhibitor
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2][3] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumorigenesis.[4] Therefore, selective inhibition of PLK4 is a promising therapeutic strategy for cancer treatment.
CFI-400945 is a potent and selective, orally active inhibitor of PLK4.[5][6] While the reported synthesis of CFI-400945 starts from 6-bromo-1H-indazole, the synthetic strategy can be adapted for the use of this compound to generate novel analogs with potentially improved properties.
Quantitative Data: Kinase Inhibitory Profile
The following table summarizes the inhibitory activity of the representative indazole-based PLK4 inhibitor, CFI-400945, against a panel of kinases. This data highlights the potency and selectivity of this class of compounds.
| Kinase Target | IC50 (nM) | Ki (nM) | Notes |
| PLK4 | 2.8 | 0.26 | Primary Target [5] |
| Aurora A | 510 | - | Off-target activity[7] |
| Aurora B | 102 | - | Off-target activity[7] |
| TRKA | 84 | - | Off-target activity[7] |
| TRKB | 88 | - | Off-target activity[7] |
| Tie2/TEK | 117 | - | Off-target activity[7] |
| PLK1 | >50,000 | - | High selectivity over other PLK family members[5] |
| PLK2 | >50,000 | - | High selectivity over other PLK family members |
| PLK3 | >50,000 | - | High selectivity over other PLK family members[5] |
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of an indazole-based kinase inhibitor, adapted from the synthesis of CFI-400945. This protocol can be modified for the use of this compound as a starting material.
General Workflow for the Synthesis of Indazole-Based Kinase Inhibitors
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the indazole core is a critical step in the development of novel therapeutic agents.[2] Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds.[1] Its application to halo-substituted indazoles allows for the efficient introduction of diverse aryl and heteroaryl substituents, which is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[1]
This document provides detailed application notes and a generalized protocol for conducting Suzuki coupling reactions with derivatives of 6-fluoro-3-methyl-1H-indazole. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the indazole ring, potentially facilitating the oxidative addition step in the catalytic cycle.[3]
Applications in Drug Development
Substituted indazoles are of significant interest in drug development, particularly as kinase inhibitors.[1] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] One of the most critical pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which governs cell proliferation, growth, survival, and metabolism.[1] Many 3-aryl-1H-indazole derivatives, synthesized via Suzuki coupling, have been designed to target components of this pathway, such as Akt kinase.[1] By inhibiting these kinases, these compounds can disrupt cancer cell signaling, leading to apoptosis (programmed cell death) and the inhibition of tumor growth.[1]
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-indazole to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of a halo-substituted this compound with an arylboronic acid. This protocol is a starting point, and optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.[3]
Materials:
-
3-Halo-6-fluoro-3-methyl-1H-indazole (e.g., 3-bromo- or 3-iodo-) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DME/water)[3][4]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 3-halo-6-fluoro-3-methyl-1H-indazole, the arylboronic acid, the base, and the palladium catalyst.[3]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent system via syringe. The final concentration of the indazole substrate is typically between 0.1-0.2 M.[3]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C). Microwave irradiation (e.g., 120 °C for 40 minutes) can also be employed to potentially shorten reaction times.[3][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-fluoro-3-methyl-1H-indazole.[1][3]
-
Characterize the final product using techniques such as NMR and HRMS.[1][6]
Recommended Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes common conditions that can serve as a starting point for the optimization of reactions with this compound derivatives.
| Component | Examples | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings.[3][4][7][8] Buchwald precatalysts can also be highly effective. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | Often used in combination with Pd₂(dba)₃ or Pd(OAc)₂. Bulky, electron-rich phosphine ligands are generally effective.[3][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | An aqueous solution of the base is typically used.[3][10] K₃PO₄ is often effective for heteroaryl couplings.[3] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMF/H₂O | A mixed solvent system is common to dissolve both the organic substrates and the inorganic base.[3][11] |
| Temperature | 80 - 120 °C | Reaction temperature may need to be optimized based on the specific catalyst and substrates.[3][5] |
Troubleshooting Guide
Low yields or reaction failures in Suzuki couplings can arise from several factors. A systematic approach to troubleshooting is crucial.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reagent Integrity: Deactivated catalyst, degraded boronic acid, wet/non-degassed solvents, impure base. | Use fresh, high-purity boronic acid (or more stable boronate esters).[3] Ensure the catalyst is active and solvents are anhydrous and properly degassed.[3] |
| N-H Interference: The acidic N-H proton of the indazole can interfere with the catalytic cycle.[3] | Consider N-protection with a group like tert-butyloxycarbonyl (Boc), although this adds extra synthesis steps.[3] | |
| Suboptimal Conditions: Incorrect choice of catalyst, ligand, base, or solvent. | Systematically screen different palladium sources, ligands (e.g., SPhos, XPhos), bases (K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent systems.[3] | |
| Side Product Formation | Protodeboronation: Boronic acid is replaced by a proton from the solvent. | Use anhydrous solvents where possible, minimize the amount of water, or use more stable boronate esters.[1][3] Monitor the reaction closely and stop it once the starting material is consumed.[1] |
| Homocoupling: Two molecules of the boronic acid couple together. | This is often promoted by oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[3] | |
| Dehalogenation: The starting halo-indazole is reduced, and the halogen is replaced by a hydrogen. | This may be caused by certain bases or impurities. Try a different base or purify the starting materials and solvents.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the N1-Functionalization of 6-fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of the N1 position of 6-fluoro-3-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The methods described herein focus on N1-alkylation and N1-arylation, offering pathways to a diverse range of derivatives for applications in drug discovery and development.
Introduction
The indazole core is a privileged structural motif found in numerous biologically active compounds. Specifically, derivatives of this compound are of significant interest due to the favorable pharmacological properties often conferred by the fluorine and methyl substituents. Functionalization at the N1 position of the indazole ring is a common strategy for modulating the physicochemical and biological properties of these molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) can lead to challenges in achieving regioselectivity.
The protocols outlined below are designed to favor the formation of the thermodynamically more stable N1-substituted isomer. The choice of reagents and reaction conditions is critical in directing the functionalization to the desired nitrogen atom.
Factors Influencing N1-Regioselectivity
The regiochemical outcome of the N-functionalization of indazoles is influenced by a combination of electronic and steric factors, as well as the reaction conditions. For N1-alkylation, the use of a strong, non-coordinating base in an aprotic, non-polar solvent generally favors the formation of the N1 isomer. This is often attributed to the formation of the indazolide anion, where the N1 position is sterically more accessible for subsequent reaction. In the case of N-arylation, the choice of catalyst and ligands plays a crucial role in directing the regioselectivity.
Experimental Protocols
Protocol 1: N1-Alkylation of this compound
This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of sodium hydride.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-16 hours, monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated product.
Data Presentation: N1-Alkylation
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | Methyl Iodide | NaH | THF | 2 | >95 | >99:1 |
| 2 | Ethyl Bromide | NaH | THF | 4 | >90 | >99:1 |
| 3 | Benzyl Bromide | NaH | THF | 3 | >95 | >99:1 |
| 4 | Methyl Iodide | K₂CO₃ | DMF | 16 | ~85 (mixture) | Variable |
Note: Yields and ratios are estimates based on general procedures for indazole alkylation and may vary for this compound.
Protocol 2: Copper-Catalyzed N1-Arylation of this compound
This protocol outlines a general procedure for the N1-arylation of this compound using an aryl halide, catalyzed by a copper(I) salt.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline (or other suitable ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), CuI (0.1 equiv), the base (KOH or K₂CO₃, 2.0 equiv), and the ligand (e.g., 1,10-phenanthroline, 0.2 equiv).
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture at 110-120 °C for 12-24 hours (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N1-arylated product.
Data Presentation: N1-Arylation
| Entry | Aryl Halide | Catalyst | Base | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI | K₂CO₃ | 1,10-Phenanthroline | DMF | 120 | 24 | 60-80 |
| 2 | 4-Iodotoluene | CuI | K₂CO₃ | 1,10-Phenanthroline | DMF | 120 | 24 | 65-85 |
| 3 | 1-Bromo-4-methoxybenzene | CuI | KOH | 1,10-Phenanthroline | DMF | 110 | 24 | 55-75 |
Note: Yields are estimates based on general procedures for copper-catalyzed N-arylation of indazoles and may vary for this compound.
Visualizations
Caption: Workflow for N1-Alkylation of this compound.
Caption: Signaling pathway for Copper-Catalyzed N1-Arylation.
Application Notes and Protocols for Developing Novel Anticancer Agents from 6-Fluoro-3-Methyl-1H-Indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anticancer properties of 6-fluoro-3-methyl-1H-indazole derivatives are limited in publicly available literature. Therefore, these application notes and protocols are based on published data for structurally related 6-fluoro-indazole and 3-methyl-indazole derivatives exhibiting anticancer activity. The methodologies provided are robust and can be adapted for the evaluation of novel compounds based on the this compound scaffold.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use for cancer therapy, underscoring the therapeutic potential of this scaffold.[1][2] The introduction of a fluorine atom at the 6-position and a methyl group at the 3-position of the 1H-indazole core can modulate the physicochemical and biological properties of the molecule, potentially leading to enhanced efficacy and selectivity as an anticancer agent.
This document provides a comprehensive guide for researchers engaged in the development of novel anticancer agents based on the this compound scaffold. It includes a summary of representative biological data from analogous compounds, detailed experimental protocols for key in vitro assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Anticancer Activity of Analogous Indazole Derivatives
The following tables summarize the in vitro anticancer activity of various indazole derivatives that are structurally related to the this compound core. This data serves as a benchmark for evaluating newly synthesized compounds.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Representative Indazole Derivatives against Various Cancer Cell Lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound |
| Compound 2f | A549 | Human Lung Carcinoma | 1.15 | Doxorubicin |
| HepG2 | Human Hepatocellular Carcinoma | 0.86 | Doxorubicin | |
| MCF-7 | Human Breast Adenocarcinoma | 0.23 | Doxorubicin | |
| HCT116 | Human Colorectal Carcinoma | 0.54 | Doxorubicin | |
| 4T1 | Mouse Mammary Carcinoma | 0.31 | Doxorubicin | |
| Compound 36 | HCT116 | Human Colorectal Carcinoma | 0.4 ± 0.3 | Not Specified |
| Compound 9f | HCT116 | Human Colorectal Carcinoma | 14.3 ± 4.4 | Not Specified |
| MRC5 | Normal Human Lung Fibroblast | >100 | Not Specified | |
| Compound 6o | K562 | Human Chronic Myeloid Leukemia | 5.15 | 5-Fluorouracil |
| A549 | Human Lung Carcinoma | >50 | 5-Fluorouracil | |
| PC-3 | Human Prostate Adenocarcinoma | >50 | 5-Fluorouracil | |
| HepG2 | Human Hepatocellular Carcinoma | >50 | 5-Fluorouracil | |
| HEK-293 | Human Embryonic Kidney | 33.2 | 5-Fluorouracil |
Data for Compound 2f is from a study on indazole derivatives with varied substitutions.[1] Compound 36 is N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine.[5] Compound 9f is N-(4-fluorobenzyl)-1H-indazol-6-amine.[5] Compound 6o is a 1H-indazole-3-amine derivative.[3][6]
Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives.
| Compound ID | Kinase Target | IC50 (nM) |
| Compound 27a | FGFR1 | < 4.1 |
| FGFR2 | 2.0 | |
| Compound 98 | FGFR1 | 15.0 |
| Compound 99 | FGFR1 | 2.9 |
| Compound 100 | FGFR1 | < 4.1 |
| FGFR2 | 2.0 ± 0.8 |
Compound 27a is a 1H-indazol-3-amine derivative with a fluorine substitution at the 6-position.[2] Compounds 98, 99, and 100 are 1H-indazol-3-amine derivatives.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the in vitro evaluation of novel this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the test compound
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the this compound derivative at various concentrations for the desired time.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
-
Data Analysis:
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., ModFit, FlowJo).
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol details the detection of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins by Western blotting.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the band intensities of Bcl-2 and Bax to the loading control (GAPDH or β-actin).
-
Protocol 5: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and untreated cancer cells
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the test compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Assay Reaction:
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives.
Caption: Intrinsic Apoptosis Pathway.
Caption: Cell Cycle Regulation Pathway.
Experimental Workflow Diagram
Caption: Drug Discovery Workflow.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
The Strategic Incorporation of 6-Fluoro-3-Methyl-1H-Indazole in Contemporary Drug Design
For Immediate Release
[City, State] – [Date] – The 6-fluoro-3-methyl-1H-indazole moiety is increasingly recognized as a pivotal fragment in the design and development of novel therapeutic agents. Its unique structural and electronic properties contribute to enhanced biological activity, making it a valuable building block in medicinal chemistry, particularly in the pursuit of targeted therapies for oncology and neurological disorders. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this scaffold, summarizing key quantitative data, and providing protocols for its utilization.
The indazole core, a bicyclic aromatic heterocycle, is a well-established pharmacophore in numerous FDA-approved drugs. The introduction of a fluorine atom at the 6-position and a methyl group at the 3-position significantly influences the molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the indazole ring system. The methyl group at the C3 position can provide a crucial anchor point for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity.
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. Notable targets include Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and p21-activated kinase 1 (PAK1), all of which play crucial roles in cell proliferation, survival, and migration.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various indazole derivatives, highlighting the potency of compounds incorporating the indazole scaffold. While specific data for the this compound fragment is part of broader proprietary research, the data presented for analogous indazole-based inhibitors underscores the potential of this chemical class.
| Compound ID/Scaffold | Target Kinase(s) | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) | Reference(s) |
| Indazole Derivatives | |||||
| Compound 102 | FGFR1 | 30.2 ± 1.9 nM | - | - | [1] |
| Compound 83 (6-azaindazole) | Pan-Pim (Pim-1, -2, -3) | Picomolar potency | - | Good cellular potency | [1] |
| 1H-indazole-3-carboxamide | PAK1 | 9.8 nM | MDA-MB-231 | - | |
| Axitinib (Indazole core) | VEGFR-2 | 0.2 nM | - | - | [2] |
| Pazopanib (Indazole core) | VEGFR-2 | 30 nM | - | - | [3] |
| Entrectinib (3-aminoindazole) | ALK | 12 nM | - | - | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the therapeutic rationale and experimental design, the following diagrams illustrate key signaling pathways targeted by indazole-based inhibitors and a general workflow for their discovery and evaluation.
Caption: Simplified FGFR Signaling Pathway and Inhibition.
Caption: Pim Kinase Signaling and Therapeutic Targeting.
References
experimental procedure for gram-scale synthesis of 6-fluoro-3-methyl-1H-indazole
Application Note: Gram-Scale Synthesis of 6-fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed experimental protocol for the gram-scale synthesis of this compound, a key intermediate in pharmaceutical research and development. The described methodology is based on established chemical principles for indazole synthesis, providing a reliable pathway to obtain the target compound in significant quantities.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structural motif is present in a variety of compounds investigated for therapeutic applications. The procedure detailed below describes a robust method for its preparation, suitable for a laboratory setting, focusing on safety, scalability, and purity of the final product. The synthesis proceeds via a classical approach involving the diazotization of an appropriate aniline precursor followed by an intramolecular cyclization to form the indazole ring system.
Reaction Scheme
The overall synthetic transformation is depicted below:
Experimental Protocol
This protocol is designed for a gram-scale synthesis of the target compound.
3.1. Materials and Reagents
| Reagent/Material | Molecular Weight | Quantity | Moles | Notes |
| 4-fluoro-2-methylaniline | 125.15 g/mol | 10.0 g | 0.0799 mol | Starting material |
| Concentrated HCl | 37% | 30 mL | - | |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 6.06 g | 0.0878 mol | Dissolved in 15 mL H₂O |
| Deionized Water | - | As needed | - | |
| Diethyl Ether | - | As needed | - | For extraction |
| Saturated NaCl solution | - | As needed | - | For washing |
| Anhydrous MgSO₄ | - | As needed | - | For drying |
| Hexanes | - | As needed | - | For purification |
| Ethyl Acetate | - | As needed | - | For purification |
3.2. Procedure
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-fluoro-2-methylaniline (10.0 g, 0.0799 mol) and deionized water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (30 mL) to the suspension, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (6.06 g, 0.0878 mol) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes.
-
-
Cyclization Reaction:
-
Slowly and carefully heat the reaction mixture to 60-70 °C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to afford the pure this compound.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
The diazotization reaction can be exothermic and requires careful temperature control.
-
Diazonium salts can be explosive when dry; do not isolate the intermediate diazonium salt.
Experimental Workflow Diagram
References
Application Notes & Protocols: Derivatization of 6-fluoro-3-methyl-1H-indazole for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Specifically, fluorinated indazoles have garnered significant attention due to the unique properties fluorine imparts, such as enhanced metabolic stability, binding affinity, and bioavailability.[3] The 6-fluoro-3-methyl-1H-indazole core is a promising starting point for the development of novel therapeutics targeting a range of biological targets, including kinases, ion channels, and receptors involved in inflammatory and oncologic pathways.[2][3][4]
This document provides detailed application notes and experimental protocols for the strategic derivatization of the this compound scaffold to facilitate comprehensive structure-activity relationship (SAR) studies. The primary objectives are to explore chemical diversity at key positions of the indazole ring and to generate robust data for lead optimization.
Key Derivatization Strategies
The exploration of SAR for the this compound scaffold primarily involves modifications at three key positions: the N1 and N2 nitrogens of the pyrazole ring and the aromatic benzene ring.
2.1 N-Alkylation and N-Arylation (N1 and N2 Positions)
The alkylation of the indazole ring is a critical step but presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers.[5][6] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[5][6]
-
N1-Alkylation: Generally favored under conditions that allow for thermodynamic control. Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically promotes N1-alkylation.[6][7] This is often the more thermodynamically stable isomer.[2]
-
N2-Alkylation: Can be favored under kinetic control or through specific reaction conditions. Mitsunobu reactions, for instance, often show a preference for the N2 position.[6]
2.2 C-H Functionalization and Cross-Coupling (C4, C5, C7 Positions)
To explore the SAR of the benzene portion of the scaffold, C-C and C-N bond-forming reactions are essential. This typically requires a starting material bearing a halogen (e.g., bromine or iodine) at the desired position, which can then participate in palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: A robust method for forming C-C bonds by coupling a halo-indazole with a boronic acid or ester.[8][9][10] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Used to form C-N bonds, enabling the introduction of primary or secondary amines, which can serve as critical pharmacophoric features.[8]
For the this compound core, derivatization would necessitate starting from a precursor like 5-bromo-6-fluoro-3-methyl-1H-indazole to enable coupling at the C5 position.
Illustrative Structure-Activity Relationship (SAR) Data
The following tables summarize hypothetical SAR data for derivatives of this compound against a generic target, "Kinase X." This data is for illustrative purposes to guide the design of compound libraries. The trends are based on common observations in kinase inhibitor development.[2][4][11]
Table 1: SAR of N1-Substituted Derivatives
| Compound ID | R¹ Substituent (at N1) | Kinase X IC₅₀ (nM) | Notes |
| 1a | -H | 1500 | Parent Scaffold |
| 1b | -CH₃ | 950 | Small alkyl group improves activity. |
| 1c | -CH(CH₃)₂ | 450 | Isopropyl group provides favorable steric bulk. |
| 1d | -Cyclopropyl | 320 | Small, rigid ring enhances potency. |
| 1e | -(CH₂)₂-OH | 680 | Hydroxyl group may improve solubility but slightly reduces potency. |
| 1f | -(CH₂)₂-N(CH₃)₂ | 250 | Basic amine provides key interaction and improves properties. |
| 1g | -Phenyl | 1200 | Unsubstituted phenyl is not well-tolerated. |
| 1h | -4-Fluorophenyl | 800 | Electron-withdrawing group offers minor improvement. |
Table 2: SAR of C5-Substituted Derivatives (via Suzuki Coupling)
| Compound ID | R⁵ Substituent (at C5) | Kinase X IC₅₀ (nM) | Notes |
| 2a | -Br (Precursor) | >10,000 | Inactive precursor. |
| 2b | -Phenyl | 550 | Introduction of aryl group confers activity. |
| 2c | -4-Pyridyl | 120 | Nitrogen in pyridine acts as H-bond acceptor, significantly boosting potency. |
| 2d | -3-Pyridyl | 300 | Positional isomerism is critical for optimal interaction. |
| 2e | -4-Aminophenyl | 95 | Amine group forms a key hydrogen bond. |
| 2f | -4-Methoxyphenyl | 600 | Methoxy group is sterically tolerated but not optimal. |
Experimental Protocols
4.1 Protocol 1: General Procedure for Regioselective N1-Alkylation
This protocol is adapted for the N1-alkylation of this compound using an alkyl halide.[6][7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (final concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Cool the solution back to 0 °C and add the desired alkyl halide (R-X, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
4.2 Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki coupling of a 5-bromo-6-fluoro-3-methyl-1H-indazole precursor with an arylboronic acid.[9][12][13]
-
Preparation: To a dry reaction vessel (e.g., Schlenk tube), add the 5-bromo-6-fluoro-3-methyl-1H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the indazole substrate is typically between 0.1-0.2 M.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-fluoro-3-methyl-1H-indazole.
General Workflow for SAR Studies
The development of potent and selective drug candidates is an iterative process. A typical workflow involves chemical synthesis, biological evaluation, and data-driven design of the next generation of compounds.
Conclusion
The this compound scaffold represents a versatile starting point for medicinal chemistry campaigns. By employing regioselective N-alkylation and robust C-C cross-coupling reactions, a diverse chemical library can be generated. Systematic evaluation of these derivatives will elucidate key structure-activity relationships, guiding the rational design of potent and selective drug candidates for various therapeutic targets. The protocols and strategies outlined in this document provide a foundational framework for initiating such a drug discovery program.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 6-fluoro-3-methyl-1H-indazole in Reaction Mixtures using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
6-fluoro-3-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This application note details a robust RP-HPLC method for the effective separation and quantification of this compound from potential impurities and starting materials. The described method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.
Materials and Methods
Instrumentation:
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade)
Chromatographic Conditions:
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific reaction mixture composition.
| Parameter | Recommended Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 95% A, 1-10 min: ramp to 5% A, 10-12 min: hold at 5% A, 12.1-15 min: return to 95% A and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Quantitative data should be organized for clarity and easy comparison. The following tables provide a template for presenting calibration curve data and sample analysis results.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² | [Insert Value] |
Table 2: Quantification of this compound in Reaction Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Purity (%) |
| Reaction Aliquot 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Reaction Aliquuot 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Final Product | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring the volume to the mark.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (at initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Protocol 2: Sample Preparation from Reaction Mixtures
-
Quenching the Reaction: If necessary, quench a small, accurately measured aliquot of the reaction mixture by adding it to a suitable solvent to stop the reaction.
-
Dilution: Dilute the quenched reaction mixture with the mobile phase to a final concentration that falls within the linear range of the calibration curve. A dilution factor of 100 to 1000 is often a good starting point.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Protocol 3: HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration. Determine the linearity (R²) of the curve.
-
Sample Analysis: Inject the prepared reaction mixture samples.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the analyte in the samples using the calibration curve. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Visualizations
References
Application Notes and Protocols: 6-Fluoro-3-methyl-1H-indazole as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-3-methyl-1H-indazole is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The indazole scaffold serves as a privileged structure, capable of forming key interactions with the hinge region of kinase ATP-binding sites. The strategic incorporation of a fluorine atom at the 6-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidate. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of potent kinase inhibitors.
Applications in Kinase Inhibitor Synthesis
Derivatives of this compound have shown significant potential as inhibitors of various kinases implicated in cancer progression, including Aurora kinases and Pim kinases. These kinases are crucial regulators of cell cycle progression, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Target Kinases and Their Roles in Cancer:
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a critical role in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Overexpression of Aurora kinases is common in various human cancers and is often associated with poor prognosis and drug resistance.[2] Inhibitors of Aurora kinases can induce mitotic arrest and apoptosis in cancer cells.[3]
-
Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) is involved in regulating cell signaling pathways that are fundamental to tumorigenesis.[4] These kinases are often overexpressed in hematological malignancies and solid tumors.[5] Pim kinase inhibitors have shown promise as anti-cancer agents by modulating cell survival and proliferation.[6]
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of various indazole derivatives, highlighting the potential of the 6-fluoro-indazole scaffold.
Table 1: Anti-proliferative Activity of 6-Substituted Aminoindazole Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | HCT116 (Human Colorectal Cancer) | 0.4 ± 0.3[7] |
| 39 | MDA-MB-231 (Human Breast Cancer) | 1.7 ± 1.1[8] |
| A549 (Human Lung Cancer) | 2.8 ± 1.3[8] | |
| SNU-638 (Human Stomach Cancer) | 1.8 ± 1.4[8] | |
| Etoposide (Control) | HCT116, A549, SK-HEP-1, SNU-638, MDA-MB-231 | - |
Table 2: Growth Inhibitory Activity of Indazole Derivative 2f
| Compound | Target Cell Line | IC50 (µM) |
| 2f | A549 (Human Lung Cancer) | 1.15[9][10] |
| 4T1 (Murine Breast Cancer) | 0.23[9][10] | |
| HepG2 (Human Liver Cancer) | 0.87[9][10] |
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving the this compound core.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-halo-6-fluoro-1-methyl-1H-indazole with an arylboronic acid. This reaction is fundamental for introducing diverse aryl and heteroaryl moieties at the C3 position of the indazole ring.
Materials:
-
3-Iodo-6-fluoro-1-methyl-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[11]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[12]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[11]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[13]
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 3-iodo-6-fluoro-1-methyl-1H-indazole, the arylboronic acid, the base, and the palladium catalyst.[13]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[13]
-
Add the degassed solvent system via syringe. The final concentration of the indazole substrate is typically between 0.1-0.2 M.[13]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-fluoro-1-methyl-1H-indazole.[14]
Protocol 2: Synthesis of an Amine-Functionalized Kinase Inhibitor Precursor
This protocol outlines the synthesis of a 6-aminoindazole derivative, a key intermediate for the development of various kinase inhibitors.
Materials:
-
6-Nitro-3-methyl-1H-indazole
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrazine hydrate or Hydrogen gas
-
Solvent (e.g., Ethanol, Methanol)
Procedure:
-
Dissolve 6-nitro-3-methyl-1H-indazole in a suitable solvent in a round-bottom flask.
-
Carefully add Pd/C catalyst to the solution.
-
If using hydrazine hydrate, add it dropwise at room temperature. If using hydrogen gas, connect the flask to a hydrogen balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-3-methyl-1H-indazole.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase buffer
-
ATP
-
Suitable substrate (e.g., a peptide or protein)
-
Synthesized inhibitor compound
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo™)[11]
-
96-well plates
Procedure:
-
Prepare a master mix containing the kinase buffer, ATP, and the substrate.[11]
-
Dispense the master mix into the wells of a 96-well plate.[11]
-
Add the synthesized inhibitor compound at various concentrations to the designated wells. Control wells should contain a vehicle (e.g., DMSO).
-
Initiate the kinase reaction by adding a diluted solution of the kinase enzyme to the wells.[11]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent to each well, which measures the amount of ADP produced or ATP remaining.[11]
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for the functionalization of this compound.
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora Kinases by this compound derivatives.
Pim Kinase Signaling Pathway
Caption: Inhibition of the Pim-1 Kinase pro-survival pathway.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-fluoro-3-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-fluoro-3-methyl-1H-indazole, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common synthetic route involving the diazotization of 4-fluoro-2-methylaniline followed by cyclization.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure that the 4-fluoro-2-methylaniline and other reagents are of high purity. Impurities can lead to the formation of side products and inhibit the desired reaction pathway. It is advisable to use freshly distilled or purified starting materials.
-
Incomplete Diazotization: The diazotization of anilines is a critical step that is highly sensitive to temperature.
-
Temperature Control: Maintain a low temperature, typically between 0-5 °C, during the addition of the diazotizing agent (e.g., sodium nitrite). Higher temperatures can lead to the decomposition of the diazonium salt intermediate.
-
Fresh Reagents: Use a freshly prepared solution of the diazotizing agent.
-
-
Inefficient Cyclization: The subsequent cyclization to form the indazole ring is also temperature-dependent.
-
Temperature Optimization: The optimal temperature for cyclization may vary. It is recommended to monitor the reaction progress at different temperatures to find the ideal condition for your specific setup. In some indazole syntheses, temperatures around 110 °C have been found to be optimal, while higher temperatures can lead to increased side reactions.[1]
-
-
Suboptimal pH: The pH of the reaction mixture can influence the stability of the diazonium salt and the rate of cyclization. Ensure the reaction is carried out under the appropriate acidic conditions.
Q2: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of byproducts is a common challenge in indazole synthesis. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Incomplete Cyclization: Unreacted diazonium salt or intermediate species can remain in the reaction mixture. Ensure sufficient reaction time and optimal temperature for the cyclization step.
-
Formation of Phenolic Byproducts: The diazonium salt can react with water to form a phenol. Maintaining a low temperature during diazotization is crucial to suppress this side reaction.
-
Tarry Polymerization Products: Overheating or prolonged reaction times can lead to the formation of polymeric materials, which can complicate purification and reduce the yield of the desired product.
-
Regioisomer Formation: While the formation of the 3-methyl isomer is generally favored from 2-methylaniline derivatives, the possibility of other isomers cannot be entirely ruled out, depending on the specific reaction conditions. Careful characterization of the product is essential.
To minimize these side products, it is important to maintain strict control over reaction parameters such as temperature, reaction time, and reagent stoichiometry.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The choice of purification method will depend on the nature of the impurities present in your crude product.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be identified where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing indazole derivatives include ethanol, isopropanol, or mixtures with water.[2]
-
Column Chromatography: For separating the desired product from impurities with different polarities, column chromatography using silica gel is a versatile technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC).
-
Acid-Base Extraction: Since indazoles possess a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the product from non-acidic impurities. However, the stability of the fluoro-substituted indazole under strong acidic or basic conditions should be considered.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for this compound?
A: A frequently employed method for the synthesis of 1H-indazoles involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. For this compound, a plausible starting material is 4-fluoro-2-methylaniline.[3]
Q: How does temperature affect the yield of the reaction?
A: Temperature is a critical parameter in the synthesis of indazoles. The initial diazotization step requires low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. For the subsequent cyclization, the temperature needs to be elevated. However, excessively high temperatures can lead to the decomposition of the product and the formation of byproducts, thus decreasing the overall yield.[1]
Q: What is the role of the solvent in this synthesis?
A: The solvent can significantly influence the reaction rate and yield. For the diazotization step, an aqueous acidic medium is typically used. For the cyclization, aprotic solvents like DMSO and DMF have been reported to provide higher yields in some indazole syntheses compared to protic solvents.[4]
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). This will allow you to track the consumption of the starting material and the formation of the product and any major byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
The following tables summarize the general effects of key reaction parameters on the yield of indazole synthesis, based on literature for related compounds. These should be used as a starting point for optimization.
Table 1: Effect of Temperature on Indazole Synthesis Yield
| Entry | Temperature (°C) | Relative Yield (%) | Notes |
| 1 | 80 | Moderate | Lower temperatures may lead to incomplete cyclization. |
| 2 | 100 | Good | A good starting point for optimization. |
| 3 | 110 | Optimal | Often reported as the optimal temperature for similar syntheses.[1] |
| 4 | 120 | Decreased | Higher temperatures can lead to increased side product formation.[1] |
Table 2: Effect of Solvent on Indazole Synthesis Yield
| Entry | Solvent | Relative Yield (%) | Notes |
| 1 | Ethanol | Moderate | A common protic solvent for indazole synthesis.[4] |
| 2 | Acetonitrile | Moderate | An aprotic solvent that can be effective. |
| 3 | Toluene | Good | A non-polar aprotic solvent. |
| 4 | DMF | High | A polar aprotic solvent often reported to give good yields.[4] |
| 5 | DMSO | High | A polar aprotic solvent often reported to give good yields.[4][5] |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound from 4-fluoro-2-methylaniline. The specific amounts and conditions should be optimized for your laboratory setup.
Step 1: Diazotization of 4-fluoro-2-methylaniline
-
Dissolve 4-fluoro-2-methylaniline in an aqueous acidic solution (e.g., hydrochloric acid) in a reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for a specified time (e.g., 30 minutes) after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
Slowly heat the reaction mixture containing the diazonium salt to the optimized cyclization temperature (e.g., 110 °C).
-
Maintain this temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Purification of 6-fluoro-3-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-fluoro-3-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most prevalent and effective techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound.
Q2: What are the likely impurities I might encounter in my crude sample?
Impurities in your sample can originate from the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediates: Incompletely converted chemical intermediates.
-
Byproducts: Formation of undesired related structures, such as regioisomers.
-
Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.
-
Degradation Products: The compound may degrade if exposed to harsh conditions, light, or air.
Q3: My purified this compound has a lower than expected melting point. What could be the issue?
A depressed and broad melting point range is a classic indication of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of a solid, leading to a lower melting point. It is recommended to re-purify the compound or use a different purification technique to enhance its purity.
Q4: Can I use distillation for purification?
While distillation is a viable purification technique for liquids, it is generally not suitable for solid compounds like this compound unless it is performed under high vacuum (Kugelrohr distillation), and the compound is thermally stable at its boiling point at that reduced pressure. For most lab-scale purifications of this compound, recrystallization and chromatography are more practical.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not suitable; the compound has low solubility. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a seed crystal to induce crystallization. Ensure the cooling process is slow. |
| No crystals form upon cooling. | The solution is not saturated enough, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Cool the solution slowly, and if necessary, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled before filtration. |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly. | Perform thin-layer chromatography (TLC) to determine the best solvent system for separation. Ensure the column is packed uniformly without any cracks or air bubbles. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band. | The compound is too polar for the silica gel, or the sample was overloaded. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the peak shape. Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent. A mixture of isopropanol and water is often a good starting point for indazole derivatives.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent gradually until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation of the desired compound from impurities. A typical starting point for indazole derivatives is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound. Note: This data is representative and may vary based on the specific experimental conditions and the nature of the crude mixture.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization (Isopropanol/Water) | 85% | >98% | 70-85% |
| Column Chromatography (Hexane/Ethyl Acetate) | 85% | >99% | 60-80% |
Visualizations
References
identifying and minimizing byproducts in 6-fluoro-3-methyl-1H-indazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 6-fluoro-3-methyl-1H-indazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on byproduct formation and mitigation strategies.
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Question: My final product shows two distinct sets of peaks in the 1H NMR and 13C NMR spectra, suggesting the presence of an isomer. What is the likely identity of this byproduct and how can I confirm it?
-
Answer: The most common byproduct in the synthesis of N-substituted indazoles is the formation of a regioisomer.[1][2][3] In the case of this compound, the likely byproduct is the 2-substituted isomer, 6-fluoro-3-methyl-2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4]
To confirm the identity of the isomers, you can use the following spectroscopic techniques:
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1H NMR: The chemical shift of the proton at the 3-position (H-3) is a key differentiator. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles.[5]
-
13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, are significantly different between the N-1 and N-2 isomers.[6][7]
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Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns may differ, providing clues to their structure.[5]
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Issue 2: Low Yield of the Desired 1H-Indazole Isomer
-
Question: The yield of my desired this compound is low, and I have a significant amount of the 2H-indazole byproduct. How can I improve the regioselectivity of my reaction to favor the N1-substitution?
-
Answer: Achieving high regioselectivity is crucial for maximizing the yield of the desired isomer.[2] Several factors influence the N1 versus N2 substitution, and optimizing these can significantly improve your outcome.[2][3]
Key Factors Influencing N1 vs. N2 Regioselectivity:
| Factor | Condition Favoring N1-substitution | Condition Favoring N2-substitution |
| Base and Solvent | Sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[1][2][3] | Acidic conditions, for instance using trifluoromethanesulfonic acid (TfOH) as a catalyst, can favor N2-alkylation.[2][8] |
| Substituents on the Indazole Ring | Bulky substituents at the C3 position can sterically hinder N2-alkylation, thus favoring N1-substitution.[2] | Electron-withdrawing groups (e.g., -NO2, -CO2Me) at the C7 position strongly direct towards N2-substitution.[1][2][3] |
| Reaction Control | N1-substituted indazoles are often the thermodynamically more stable product.[2][9] | N2-substituted indazoles can be favored under kinetically controlled conditions.[9] |
Issue 3: Difficulty in Separating the N1 and N2 Isomers
-
Question: I have a mixture of the 1H and 2H isomers of 6-fluoro-3-methyl-indazole, and they are difficult to separate by column chromatography. What other purification methods can I try?
-
Answer: The separation of N1 and N2 indazole isomers can be challenging due to their similar polarities.[10] If standard column chromatography is not effective, consider the following approaches:
-
Recrystallization: A mixed solvent system can be used for recrystallization to separate the isomers. By carefully selecting solvents where the two isomers have different solubilities, it is possible to obtain a single isomer with high purity.[11]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can offer better resolution for separating closely related isomers.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired indazole.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes for preparing this compound?
-
A1: Common methods for the synthesis of the indazole core include the cyclization of substituted phenylhydrazones or phenylhydrazines.[12][13] For N-alkylation to introduce the methyl group, direct alkylation of 6-fluoro-1H-indazole is a common approach, though this can lead to a mixture of N1 and N2 isomers.[14]
-
-
Q2: How do steric and electronic effects of substituents on the indazole ring influence regioselectivity?
-
A2: Both steric and electronic effects play a significant role.[1][2][3]
-
Steric Effects: A bulky substituent at the C3 position can hinder the approach of the electrophile to the N2 position, thereby favoring N1-alkylation.[2]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position, can increase the acidity of the N1-proton and favor N2-alkylation.[1][3]
-
-
-
Q3: Are there any one-pot methods available for the synthesis of 2H-indazoles that could be adapted?
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of 6-fluoro-1H-indazole
This protocol is a generalized procedure based on conditions known to favor N1-alkylation.[2]
-
Preparation: To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., methyl iodide, 1.2 eq) to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Spectroscopic Characterization of Indazole Isomers
This protocol outlines the general steps for differentiating between 1H- and 2H-indazole isomers using NMR.[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Prepare a solution of the indazole sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
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1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum.
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13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum.
-
Data Analysis: Compare the chemical shifts of key protons and carbons to distinguish between the 1H and 2H isomers, paying close attention to the signals for H-3 and C-3.[5][6]
Visualizations
Caption: Troubleshooting workflow for identifying and minimizing byproducts in this compound synthesis.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
stability and proper storage conditions for 6-fluoro-3-methyl-1H-indazole
Technical Support Center: 6-Fluoro-3-methyl-1H-indazole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of this compound. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Refrigeration at 2-8°C is recommended for extended storage periods to minimize potential degradation.[4] The compound should also be protected from light.
Q2: Is this compound stable at room temperature?
Yes, the compound is generally stable when stored at room temperature in a sealed, dry environment for shorter periods.[5] However, for long-term storage, refrigeration is advised to ensure maximum stability.[4]
Q3: What materials and substances are incompatible with this compound?
To prevent degradation, avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.[2][3][6]
Q4: What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color or the formation of solid precipitates in a solution. If degradation is suspected, it is advisable to verify the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) before proceeding with experiments.[7]
Q5: What are the hazardous decomposition products of this compound?
Upon thermal decomposition, this compound may produce hazardous substances, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6]
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Short-term: Room Temperature. Long-term: 2-8°C.[4] | Minimizes thermal degradation. |
| Light | Store in a light-resistant container. | Prevents photodegradation.[6] |
| Moisture | Store in a tightly sealed container in a dry environment.[2][3] | Avoids hydrolysis.[6] |
| Atmosphere | Store in a well-ventilated area.[2] | General safety and stability practice. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Unexpected Experimental Results or Poor Reproducibility
Unexpected outcomes in your experiments could be linked to the degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see table above).
-
Assess Purity: Use an analytical method like HPLC to check the purity of your current batch against a new or reference standard.
-
Use a Fresh Sample: If degradation is suspected, use a freshly opened container of the compound for your next experiment.
-
Issue 2: Compound Discoloration
A noticeable change in the color of the solid compound may indicate degradation.
-
Troubleshooting Steps:
-
Analytical Verification: Do not use the discolored compound without first verifying its purity via HPLC or a similar analytical technique.[7]
-
Review Handling Procedures: Ensure that the compound has not been unnecessarily exposed to light, moisture, or incompatible substances.
-
Issue 3: Poor Solubility
Difficulty in dissolving the compound could be related to impurities resulting from degradation.
-
Troubleshooting Steps:
-
Confirm Solvent Choice: Ensure the solvent is appropriate for this compound.
-
Gentle Heating/Sonication: Applying gentle heat or using sonication can aid dissolution. Be cautious with heating to avoid thermal degradation.[7]
-
Purity Analysis: If solubility issues persist, check the compound's purity, as impurities can affect its solubility characteristics.[7]
-
Potential Degradation Pathways
Based on the chemical structure of indazole derivatives, several degradation pathways can be anticipated under stress conditions.[6]
Experimental Protocols
General Protocol for a Forced Degradation Study
To investigate the stability of this compound under various stress conditions, a forced degradation study can be performed. This protocol provides a general framework that can be adapted to specific laboratory capabilities.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector (LC-MS is recommended for peak identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[6]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[6]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[6]
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a parallel control sample protected from light by wrapping the container in aluminum foil.[6]
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for 7 days.[6]
-
-
Analysis:
-
Analyze all stressed samples, alongside a non-stressed control, using a suitable, stability-indicating HPLC method.
-
If using a PDA detector, assess peak purity to distinguish degradation products from the parent compound.
-
If available, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.[6]
-
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 1209534-87-1|6-Fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Indazole Synthesis Technical Support Center: Resolving Regioisomer Formation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of indazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 versus N2 selectivity in the alkylation of indazoles?
A1: The regiochemical outcome of indazole N-alkylation is a complex interplay of several factors. Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products.[1] Key parameters that can be adjusted to favor one regioisomer include:
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Choice of Base and Solvent: The base and solvent system is a critical determinant of selectivity. For instance, sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1][2] The polarity of the solvent and the counter-ion of the base influence the nucleophilicity of the two nitrogen atoms in the indazole ring.[1]
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Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents on the indazole ring play a significant role.
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Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[1][2]
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Electronic Effects: Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me), particularly at the C7-position, have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[1][2][3]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] Conditions that allow for thermodynamic equilibration tend to favor the N1-alkylated product.[1]
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Nature of the Electrophile: The alkylating agent used can also affect the regiochemical outcome.[5]
Q2: My indazole alkylation is yielding an inseparable mixture of N1 and N2 regioisomers. What can I do to improve the outcome?
A2: This is a common challenge due to the often similar polarities of indazole regioisomers.[6][7] Here are some troubleshooting strategies:
-
Optimize Reaction Conditions for Selectivity: Before focusing on separation, try to improve the regioselectivity of the reaction itself.
-
For N1-selectivity , the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method that often gives high selectivity, especially with bulky C3-substituents.[2][8]
-
For N2-selectivity , consider using Mitsunobu conditions or introducing an electron-withdrawing group at the C7-position.[2][8]
-
-
Chromatography Optimization: If a mixture is unavoidable, systematic optimization of your chromatographic method is necessary.
-
Solvent System Screening: Test a variety of solvent systems with different polarities and selectivities. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate; the ratio can be adjusted to achieve an optimal Rf value, typically between 0.2 and 0.5.[6]
-
Consider 2D TLC: To confirm the presence of two isomers and aid in solvent system selection, you can perform a two-dimensional thin-layer chromatography (2D TLC) analysis.[6]
-
-
Recrystallization: In some cases, recrystallization from a suitable solvent or solvent mixture can be used to separate and purify the desired isomer.[9]
Q3: How can I selectively synthesize 2H-indazoles?
A3: While direct alkylation can be tuned to favor the N2-isomer, several synthetic routes are specifically designed to produce 2H-indazoles.
-
Davis-Beirut Reaction: This reaction is a powerful method for the synthesis of 2H-indazoles from N-substituted 2-nitrobenzylamines in the presence of a base.[10][11] It involves an N-N bond-forming heterocyclization.[10]
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One-Pot Condensation-Cadogan Reductive Cyclization: This method involves the condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by a reductive cyclization using a phosphine reagent like tri-n-butylphosphine to yield the 2H-indazole.[12][13]
-
Copper-Catalyzed Three-Component Reaction: 2H-indazoles can be synthesized in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.[14]
Q4: How can I confidently distinguish between the N1 and N2 regioisomers?
A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most definitive for differentiating between N1 and N2-substituted indazoles.
-
¹H NMR Spectroscopy: The chemical shift of the H-3 proton is a key diagnostic feature. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to the corresponding 1H-isomer.[15]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring also differ between the two isomers.
-
Heteronuclear Multiple Bond Correlation (HMBC) NMR: This 2D NMR technique is particularly powerful for unambiguous assignment.
Troubleshooting Guides
Problem: Low N1/N2 Selectivity in Indazole Alkylation
| Suggested Solution | Rationale |
| Switch to NaH/THF | This base/solvent combination is known to favor N1-alkylation by promoting thermodynamic control.[1][2] |
| Introduce a Bulky C3-Substituent | A sterically demanding group at the C3-position will hinder attack at the N2-position.[1][2] |
| Lower the Reaction Temperature | Lower temperatures can sometimes enhance selectivity by favoring the kinetic or thermodynamic product more distinctly. |
| Change the Alkylating Agent | The nature of the electrophile can influence the regioselectivity.[5] |
Problem: Difficulty in Separating N1 and N2 Isomers by Column Chromatography
| Suggested Solution | Rationale |
| Screen a Wide Range of Solvent Systems | The polarity and composition of the eluent are critical for achieving separation of isomers with similar polarities.[6] |
| Use a Different Stationary Phase | If silica gel is not effective, consider other stationary phases like alumina or reverse-phase silica. |
| Employ Preparative TLC or HPLC | For small-scale separations or very difficult mixtures, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.[3][16] |
| Attempt Recrystallization | Explore different solvent systems for recrystallization, as one isomer may be significantly less soluble than the other.[9] |
Quantitative Data Summary
Table 1: Influence of C7-Substituent on N1/N2 Selectivity in Indazole Alkylation
| C7-Substituent | N1-isomer (%) | N2-isomer (%) |
| H | Major | Minor |
| NO₂ | 4 | 96 |
| CO₂Me | <4 | >96 |
Data compiled from studies demonstrating the strong directing effect of electron-withdrawing groups at the C7 position towards N2-alkylation.[2][3][8]
Table 2: Regioselectivity of Indazole Alkylation under Different Conditions
| Indazole Substrate | Base/Solvent | N1:N2 Ratio | Reference |
| Indazole | K₂CO₃ / DMF | 58:42 | [17] |
| 3-tert-butyl-1H-indazole | NaH / THF | >99:1 | [2] |
| 3-carboxamide-1H-indazole | NaH / THF | >99:1 | [2] |
| 1H-indazole | Mitsunobu (DIAD/PPh₃) | 1:2.5 | [2] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole using NaH/THF
-
Preparation: To a solution of the 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Deprotonation: Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed. Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[4][5]
Protocol 2: Synthesis of 2H-Indazoles via One-Pot Condensation-Cadogan Reductive Cyclization
-
Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH). Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[12][13]
Visualizations
Caption: Troubleshooting workflow for improving N1/N2 selectivity.
Caption: Experimental workflow for the N-alkylation of indazoles.
Caption: Simplified reaction pathway for 2H-indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 6-fluoro-3-methyl-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 6-fluoro-3-methyl-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues.
Disclaimer: The following protocols and troubleshooting guides are based on established principles for the synthesis and scale-up of related heterocyclic compounds. Due to the limited availability of public-domain literature on the large-scale production of this compound, some information is representative and should be adapted and validated for specific process conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: While various methods exist for indazole synthesis, for large-scale production, routes starting from commercially available and cost-effective materials are preferred.[1] A common approach involves the cyclization of a substituted phenylhydrazine or a related precursor. A plausible route for this compound could start from 4-fluoro-2-nitrotoluene, which can be converted to a hydrazine derivative and then cyclized. Another approach could involve the reaction of a fluorinated o-toluidine derivative.[1] The choice of route often depends on factors like cost of starting materials, overall yield, safety, and ease of purification.[2]
Q2: What are the primary challenges when moving from lab-scale to pilot-plant production for this compound?
A2: The main challenges in scaling up the synthesis of this compound are similar to those for other complex heterocyclic compounds and include:
-
Thermal Management: Exothermic reactions, particularly cyclization steps, can be difficult to control in large reactors, posing safety risks. The surface-area-to-volume ratio decreases significantly on a larger scale, which hinders heat dissipation.[2]
-
Mixing Efficiency: Achieving uniform mixing in large vessels is more challenging and can impact reaction rates, yield, and the impurity profile.[3]
-
Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, requiring modifications to the purification process.[4]
-
Purification and Isolation: Methods like column chromatography, common in the lab, are often not feasible for large-scale production. Developing robust crystallization processes is crucial.[5]
-
Handling of Hazardous Reagents: Many syntheses involve hazardous materials that require special handling procedures and engineering controls at scale.[4]
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Key safety considerations include:
-
Thermal Hazards: A thorough thermal hazard evaluation, including reaction calorimetry, should be conducted to understand the potential for runaway reactions.[2]
-
Reagent Toxicity and Handling: Some reagents used in indazole synthesis, such as hydrazine derivatives, can be toxic and require specialized handling procedures.
-
Pressure Management: The potential for gas evolution during the reaction should be assessed, and reactors must be equipped with appropriate pressure relief systems.[3]
-
Solvent Safety: Large volumes of flammable organic solvents are often used, requiring adherence to strict fire safety protocols.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: We have scaled up the synthesis of this compound from a 1L to a 100L reactor, and the yield has dropped from 85% to 50%. What are the potential causes and how can we troubleshoot this?
A: A significant drop in yield upon scale-up is a common issue. Here are the potential causes and solutions:
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, causing side reactions.
-
Solution: Evaluate and optimize the stirrer design and speed for the larger reactor volume. Consider using baffles to improve mixing.
-
-
Inefficient Heat Transfer: If the reaction is exothermic, poor heat removal can lead to an increase in temperature and the formation of degradation products or byproducts.
-
Solution: Monitor the internal reaction temperature closely. Use a jacketed reactor with a suitable heat transfer fluid and control the addition rate of reagents to manage the exotherm.
-
-
Incomplete Reaction: The reaction time may need to be adjusted for the larger scale.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC). Extend the reaction time if necessary until the starting material is consumed.
-
-
Moisture Sensitivity: If the reaction is sensitive to moisture, the larger surface area and longer processing times at scale can lead to contamination.
-
Solution: Ensure all reagents, solvents, and equipment are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen).
-
Issue 2: Formation of New Impurities
Q: Our HPLC analysis of the scaled-up batch shows a significant new impurity at a different retention time, which was not observed at the lab scale. How can we identify and control this impurity?
A: The appearance of new impurities on scale-up is often related to longer reaction times or localized temperature variations.
-
Identification:
-
Solution: Isolate the impurity using preparative HPLC or another suitable technique. Characterize its structure using analytical methods such as LC-MS and NMR.
-
-
Potential Causes and Mitigation:
-
Side Reactions: Higher temperatures or longer reaction times can promote side reactions. For instance, in some indazole syntheses, over-bromination or the formation of isomers can occur.[6]
-
Solution: Re-optimize the reaction temperature and time for the larger scale. Tighter temperature control is crucial.
-
-
Degradation of Product: The product might be degrading under the reaction or workup conditions, especially with prolonged exposure to heat or acidic/basic conditions.
-
Solution: If the product is found to be unstable, adjust the workup procedure to minimize exposure to harsh conditions. For example, neutralize the reaction mixture promptly after completion.
-
-
Starting Material Impurities: Impurities in the starting materials may become more significant at a larger scale.
-
Solution: Test the purity of the starting materials and, if necessary, purify them before use.
-
-
Issue 3: Purification and Isolation Challenges
Q: We are struggling to purify the crude this compound at a large scale. Column chromatography is not a viable option. What should we do?
A: Developing a robust crystallization process is key for large-scale purification.
-
Developing a Crystallization Protocol:
-
Solution:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Optimize Cooling Profile: Control the cooling rate. Rapid cooling can trap impurities, while slow, controlled cooling promotes the growth of purer crystals.
-
Seeding: Use a small amount of high-purity this compound as seed crystals to induce crystallization and control the crystal form.
-
Washing: Wash the isolated crystals (filter cake) with a cold solvent in which the product is sparingly soluble but the impurities are soluble.
-
-
-
Alternative Purification Methods:
-
Solution: If crystallization is not sufficient, consider other non-chromatographic methods such as slurry washing or reactive crystallization.
-
Data Presentation
Table 1: Illustrative Impact of Process Parameters on Yield and Purity of this compound
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (h) | 12 | 8 | 6 |
| Catalyst Loading (mol%) | 1.0 | 1.5 | 2.0 |
| Yield (%) | 75 | 88 | 82 |
| Purity (HPLC Area %) | 97.5 | 99.2 | 96.8 |
| Key Impurity (Area %) | 1.5 | 0.5 | 2.8 |
This table provides representative data to illustrate how process parameters can be optimized. Actual results will vary based on the specific reaction and equipment.
Experimental Protocols
Representative Scale-Up Synthesis of this compound
This protocol is a representative example and should be optimized and validated.
Step 1: Formation of Hydrazone Intermediate
-
Reactor Setup: Charge a 100L glass-lined reactor with 4-fluoro-2-methylaniline (5.0 kg, 1 equivalent) and toluene (50 L). Begin agitation.
-
Diazotization: Prepare a solution of sodium nitrite (3.0 kg, 1.1 equivalents) in water (10 L). Cool the reactor to 0-5°C. Slowly add concentrated hydrochloric acid (10 L) to the reactor, maintaining the temperature below 5°C. Then, add the sodium nitrite solution dropwise over 2-3 hours, ensuring the temperature does not exceed 5°C.
-
Reduction: In a separate vessel, prepare a solution of tin(II) chloride dihydrate (22.5 kg, 2.5 equivalents) in concentrated hydrochloric acid (25 L). Cool this solution to 0-5°C. Slowly transfer the diazonium salt solution from the reactor to the tin(II) chloride solution, keeping the temperature below 10°C.
-
Workup: After the addition is complete, allow the mixture to stir for 1 hour. Slowly add a 50% sodium hydroxide solution to basify the mixture to pH > 10, while maintaining the temperature below 20°C. Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 L). Combine the organic layers and wash with brine. This yields the crude hydrazine intermediate in toluene.
Step 2: Cyclization to form this compound
-
Reaction Setup: To the toluene solution of the hydrazine intermediate, add acetic anhydride (4.5 kg, 1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 L) and then with water (20 L). Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure this compound.
Visualizations
Caption: A representative experimental workflow for the two-step synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing the cause of low yield during scale-up.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catsci.com [catsci.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Scale up synthesis [chemdiv.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for 6-Fluoro-3-methyl-1H-indazole Purity Analysis
Welcome to the technical support center for the HPLC analysis of 6-fluoro-3-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your analytical methods for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for the purity analysis of this compound?
A good starting point for a reversed-phase HPLC (RP-HPLC) method would involve a C18 column with a mobile phase consisting of acetonitrile and water (or methanol and water), often with a small amount of acidifier like formic acid to improve peak shape. A gradient elution is generally recommended to ensure the separation of impurities with a wider polarity range.
Q2: What are the potential impurities I might encounter in my this compound sample?
Impurities can originate from the synthetic route and degradation. Potential impurities may include:
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Starting materials and reagents: Unreacted precursors from the synthesis.
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Byproducts: Isomers or products from side reactions. For indazole synthesis, regioisomers can be a common byproduct.
-
Degradation products: The molecule may degrade under stress conditions like acid, base, oxidation, heat, or light.
Q3: How can I identify an unknown peak in my chromatogram?
To identify an unknown peak, a systematic approach is recommended. This can include coupling your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. If the impurity is present at a sufficient level, it can be isolated using preparative HPLC for structural elucidation by techniques like NMR.
Q4: What causes peak tailing for my this compound peak?
Peak tailing for basic compounds like indazoles is often caused by interactions with acidic silanol groups on the silica-based column packing.[1] To mitigate this, you can:
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Use a modern, high-purity silica column with end-capping.
-
Lower the pH of the mobile phase by adding an acidifier like formic acid or trifluoroacetic acid to protonate the analyte and reduce silanol interactions.
-
Use a buffer in the mobile phase to maintain a consistent pH.
Q5: My retention times are shifting. What could be the cause?
Retention time shifts can be caused by several factors, including:
-
Changes in mobile phase composition: Ensure accurate and consistent mobile phase preparation.
-
Column aging: Over time, the stationary phase can degrade, leading to changes in retention.
-
Fluctuations in column temperature: Use a column oven to maintain a constant temperature.[2]
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening, or Splitting)
Poor peak shape can compromise the accuracy and precision of your purity analysis.
Troubleshooting Flowchart for Peak Shape Issues
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Quantitative Data Summary for Peak Shape Issues
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups | Add 0.1% formic acid to the mobile phase. Use a column with high-purity, end-capped silica. |
| Column overload | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. |
| Column collapse | Ensure the mobile phase pH is within the column's stable range (typically pH 2-8 for silica-based columns).[1] | |
| Broad Peaks | High extra-column volume | Use shorter connection tubing with a smaller internal diameter. |
| Column contamination or aging | Wash the column with a strong solvent or replace it. | |
| Split Peaks | Partially blocked column inlet frit | Back-flush the column. If the problem persists, replace the frit or the column. |
| Injection solvent effect | Ensure the sample is fully dissolved and compatible with the mobile phase. |
Issue 2: Inconsistent Retention Times
Fluctuations in retention time can affect the reliability of peak identification and quantification.
Troubleshooting Flowchart for Retention Time Variability
Caption: Logical flow for troubleshooting inconsistent HPLC retention times.
Quantitative Data Summary for Retention Time Issues
| Problem | Possible Cause | Recommended Solution |
| Gradual shift in retention | Change in mobile phase composition | Prepare fresh mobile phase daily. |
| Column aging | Replace the column. | |
| Random shifts in retention | Inconsistent column temperature | Use a reliable column oven. |
| Air bubbles in the pump | Degas the mobile phase and prime the pump.[2] | |
| Sudden change in retention | Leak in the system | Check and tighten all fittings. |
| Incorrect mobile phase | Verify the correct mobile phase is being used. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol provides a starting point for developing a robust purity method for this compound.
Experimental Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for HPLC purity analysis.
Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. |
Protocol 2: Forced Degradation Study
A forced degradation study helps to develop a stability-indicating HPLC method by generating potential degradation products.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Stress Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidative | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80 °C (in solid state and solution) | 48 hours |
| Photolytic | UV and visible light exposure | As per ICH Q1B guidelines |
After exposure, samples should be neutralized (for acid and base hydrolysis) and diluted to the appropriate concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the active substance.[3] The developed HPLC method should be able to separate the main peak from all degradation product peaks, thus demonstrating its stability-indicating capability.
References
managing thermal instability during 6-fluoro-3-methyl-1H-indazole synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-3-methyl-1H-indazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning thermal instability.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent method involves the diazotization of a substituted aniline, such as 4-fluoro-2-methylaniline, followed by a cyclization reaction. While specific protocols may vary, a general approach often includes the reaction of the aniline with a diazotizing agent like sodium nitrite in an acidic medium, followed by ring closure. Temperature control during these steps is critical to ensure safety and optimal yield.
Q2: What are the primary safety concerns associated with this synthesis?
A2: The key safety issue is the management of exothermic events, particularly during the diazotization and cyclization steps. Poor temperature control can lead to runaway reactions, decomposition of intermediates, and the formation of potentially hazardous byproducts. Handling of reagents like sodium nitrite and acidic solutions also requires appropriate personal protective equipment (PPE) and adherence to safety protocols.
Q3: How does temperature affect the yield and purity of the final product?
A3: Temperature is a critical parameter influencing both the yield and purity of this compound. Insufficient cooling during diazotization can lead to the decomposition of the diazonium salt, reducing the overall yield. Conversely, excessive temperatures during cyclization can promote the formation of impurities and side products. For similar fluorinated indazole syntheses, maintaining a temperature range of 0-5°C during diazotization is often recommended.[1]
Q4: What are some common impurities that can form during the synthesis?
A4: Common impurities may include regioisomers, incompletely reacted starting materials, and byproducts from side reactions. The formation of these impurities is often exacerbated by poor temperature control. For instance, in related indazole syntheses, over-bromination can occur if the temperature is not carefully managed during halogenation steps. While not a direct precursor, this highlights the sensitivity of the indazole core to reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of the aniline precursor. | Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of the diazotizing agent.[1] Use a freshly prepared solution of sodium nitrite. |
| Inefficient cyclization. | Optimize the cyclization temperature. For some indazole syntheses, a controlled increase in temperature to around 60-70°C is necessary for ring closure.[1] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. | |
| Formation of Significant Impurities | Poor temperature control leading to side reactions. | Implement robust cooling and monitoring systems. For larger scale reactions, consider using a jacketed reactor to ensure efficient heat transfer.[1] |
| Incorrect stoichiometry of reagents. | Carefully measure and control the addition of all reagents. | |
| Runaway Reaction or Exothermic Event | Inadequate cooling during the addition of exothermic reagents. | Ensure the cooling system is functioning correctly and has sufficient capacity for the scale of the reaction. Add exothermic reagents dropwise or in small portions to control the rate of heat generation. |
| Inefficient mixing leading to localized hot spots. | Use an appropriate stirrer and ensure adequate agitation for the reactor size and viscosity of the reaction mixture.[1] | |
| Difficulty in Product Isolation | Product is partially soluble in the aqueous layer during work-up. | Adjust the pH of the aqueous layer to decrease the solubility of the product. Utilize a different extraction solvent or increase the volume and number of extractions. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to facilitate phase separation. |
Experimental Protocols
A representative, generalized protocol for the synthesis of a fluorinated indazole is provided below. Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Diazotization of 4-fluoro-2-methylaniline
-
Dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.[1]
-
Stir the reaction mixture at this temperature for 1-2 hours.
Step 2: Cyclization
-
Slowly and carefully heat the reaction mixture to 60-70°C.[1]
-
Maintain this temperature for 2-3 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
Step 3: Work-up and Purification
-
Filter the precipitated solid and wash it with cold water.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product (combined from the filtered solid and the extracted material) can be purified by column chromatography or recrystallization to yield this compound.
Visualizations
Synthesis Workflow
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 6-fluoro-3-methyl-1H-indazole
For researchers and professionals in the field of drug development and chemical synthesis, precise structural elucidation of novel compounds is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the molecular architecture of organic compounds. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 6-fluoro-3-methyl-1H-indazole, benchmarked against related substituted indazole derivatives. The presented data is supported by a comprehensive experimental protocol for NMR data acquisition and a visual representation of the molecule to aid in spectral assignment.
Comparative NMR Data of Substituted Indazoles
The chemical shifts and coupling constants in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substituents on the indazole ring significantly influence the spectral data. The following table summarizes the ¹H and ¹³C NMR data for a selection of substituted 1H-indazoles, providing a basis for understanding the spectral characteristics of this compound.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole [1] | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |
| 6-Nitro-3-phenyl-1H-indazole [1] | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |
| 3-Phenyl-1H-indazole-6-carbonitrile [1] | CDCl₃ | 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) | 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate [1] | CDCl₃ | 12.16 (br, 1H), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33 |
| 1H-Indazole [2] | CDCl₃ | 8.10 (1H, s), 7.77 (1H, d, J = 8.4 Hz), 7.51 (1H, d, J = 8.4 Hz), 7.40 (1H, m), 7.18 (1H, m) | 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 |
Predicted ¹H and ¹³C NMR Assignment for this compound
Based on the analysis of the NMR data from structurally related indazoles, the following table outlines the predicted ¹H and ¹³C NMR spectral assignments for this compound. The fluorine atom at the C6 position is expected to introduce characteristic coupling patterns (J-coupling) with neighboring protons and carbons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~12.5 | br s | - |
| H4 | ~7.8 | dd | J(H4-H5) ≈ 9.0, J(H4-F) ≈ 5.0 |
| H5 | ~7.1 | ddd | J(H5-H4) ≈ 9.0, J(H5-H7) ≈ 2.5, J(H5-F) ≈ 9.0 |
| H7 | ~7.5 | dd | J(H7-H5) ≈ 2.5, J(H7-F) ≈ 10.0 |
| CH₃ | ~2.5 | s | - |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
| C3 | ~140 | d | J(C3-F) ≈ 3.0 |
| C3a | ~122 | d | J(C3a-F) ≈ 10.0 |
| C4 | ~120 | d | J(C4-F) ≈ 9.0 |
| C5 | ~110 | d | J(C5-F) ≈ 25.0 |
| C6 | ~160 | d | J(C6-F) ≈ 240.0 |
| C7 | ~98 | d | J(C7-F) ≈ 25.0 |
| C7a | ~140 | d | J(C7a-F) ≈ 12.0 |
| CH₃ | ~12 | s | - |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
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Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable NH proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
2. ¹H NMR Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a spectral width of 16 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
-
The number of scans can vary from 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. ¹³C NMR Data Acquisition:
-
The ¹³C NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz.
-
Proton-decoupled spectra are generally obtained to simplify the spectrum to singlets for each carbon, unless C-H coupling information is desired.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS).
Structural Representation for NMR Assignment
To facilitate a clear correlation between the NMR data and the molecular structure, the following diagram illustrates the atomic numbering of this compound.
Caption: Atomic numbering of this compound.
References
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 6-fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) for the analysis of 6-fluoro-3-methyl-1H-indazole against alternative analytical techniques. The information presented, including supporting experimental data from related compounds, is designed to assist researchers in selecting the most appropriate methods for identification, quantification, and structural elucidation of this and similar fluorinated indazole derivatives.
High-Resolution Mass Spectrometry (HRMS): A Powerful Tool for Characterization
High-resolution mass spectrometry is a cornerstone technique in pharmaceutical analysis, offering exceptional mass accuracy and resolving power.[1][2][3] This enables the confident determination of elemental composition and the differentiation of a target molecule from other components with the same nominal mass. For a compound like this compound (C₈H₇FN₂), HRMS can provide a highly accurate mass measurement, which is critical for its unambiguous identification.
Expected HRMS Performance
The performance of HRMS in the analysis of small molecules like this compound is characterized by several key parameters:
| Parameter | Typical Performance for Small Molecules | Relevance to this compound |
| Mass Accuracy | < 5 ppm (often < 1 ppm with FTMS)[4] | Allows for the confident determination of the elemental formula (C₈H₇FN₂) from the measured accurate mass. |
| Resolution | > 10,000 FWHM (up to >100,000 for UHRMS)[2] | Enables the separation of the analyte's isotopic peaks and resolves it from potential isobaric interferences. |
| Sensitivity | Low ng/mL to pg/mL | Crucial for the detection and quantification of trace amounts of the compound and its impurities. |
| Dynamic Range | 3-5 orders of magnitude | Allows for the simultaneous detection of the main compound and low-level impurities in a single analysis. |
Experimental Protocol: LC-HRMS of this compound
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is common.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for indazole derivatives.
-
Mass Analyzer: An Orbitrap or a Time-of-Flight (TOF) analyzer is used to achieve high resolution.
-
Scan Mode: Full scan mode is used for accurate mass measurement and impurity profiling. Data-dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF) can be used for structural elucidation.
-
Mass Range: m/z 50-500.
-
Resolution: Set to > 60,000 FWHM.
-
Spray Voltage: 3.0-4.0 kV.
-
Capillary Temperature: 250-350 °C.
Comparison with Alternative and Orthogonal Techniques
While HRMS is a powerful tool, a comprehensive analysis of this compound often benefits from the use of orthogonal techniques that provide complementary information. The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Technique | Parameter Measured | Primary Use | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Mass-to-charge ratio (m/z) | Identity Confirmation & Impurity Profiling | High specificity and sensitivity, provides elemental composition. | Isomeric and isobaric compounds can be difficult to distinguish without chromatography. In-source fragmentation can complicate spectra.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions | Definitive Structure Elucidation | Provides detailed information about the molecular structure and connectivity of atoms.[8] | Lower sensitivity compared to MS, requires larger sample amounts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time & m/z | Purity Assessment & Quantification of Volatile Impurities | High chromatographic resolution for volatile compounds, extensive spectral libraries for identification.[9][10] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
Fragmentation Analysis of this compound
Understanding the fragmentation pattern of a molecule is crucial for its structural confirmation. While specific fragmentation data for this compound is not published, predictions can be made based on the known fragmentation of other indazole-containing synthetic cannabinoids.[11] Common fragmentation pathways for indazole derivatives under ESI-MS/MS often involve cleavage of the side chains and fragmentation of the indazole ring itself. For this compound, key fragment ions would likely arise from the loss of the methyl group and subsequent ring cleavages.
Visualizing the Analytical Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum [mdpi.com]
- 7. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Fluoro-3-Methyl-1H-Indazole and Other Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] This guide provides a comparative study of 6-fluoro-3-methyl-1H-indazole against other notable indazole inhibitors, offering insights into their structure-activity relationships, inhibitory profiles, and the experimental methodologies used for their evaluation. While specific biochemical data for this compound is not extensively available in the public domain, this guide leverages data from structurally related fluorinated and non-fluorinated indazole derivatives to provide a valuable comparative context for researchers in the field of drug discovery.
Comparative Inhibitory Activity of Indazole Derivatives
The inhibitory potency of various indazole derivatives against a range of protein kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor/Scaffold | Target Kinase | IC50 (nM) | Notes |
| Axitinib | VEGFR1 | 0.1 | A potent multi-targeted tyrosine kinase inhibitor.[2] |
| VEGFR2 | 0.2 | [2] | |
| VEGFR3 | 0.1-0.3 | [2] | |
| PDGFRβ | 1.6 | [2] | |
| c-Kit | 1.7 | [2] | |
| Pazopanib | VEGFR1 | 10 | An oral angiogenesis inhibitor.[1] |
| VEGFR2 | 30 | [1] | |
| VEGFR3 | 47 | [1] | |
| PDGFRβ | 84 | [1] | |
| 1H-Indazol-3-amine derivative (27a) | FGFR1 | < 4.1 | 6-fluoro substitution improved enzymatic activity. |
| FGFR2 | 2.0 | ||
| Indazole-pyrimidine derivative (13i) | VEGFR-2 | 34.5 | Sulfonamide group enhanced activity. |
| 3-(Pyrazin-2-yl)-1H-indazole (59c) | Pim-1 | 3-70 | Potent pan-Pim kinase inhibitor. |
| Indazole Derivative (Compound 31) | Tpl2 | Potent | Good potency in both LANCE and cell-based p-Erk assays.[3] |
The Role of Fluorine Substitution
The introduction of fluorine atoms into small molecule inhibitors can significantly impact their biological properties, including metabolic stability, binding affinity, and cell permeability. Studies on 1H-indazol-3-amine derivatives have shown that the presence of a fluorine substitution at the 6-position of the indazole ring can lead to improved enzymatic activity and cellular potency against kinases like FGFR1. This suggests that this compound could exhibit favorable inhibitory characteristics.
Key Signaling Pathways Targeted by Indazole Inhibitors
Indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT/mTOR pathways are two of the most prominent cascades targeted by these compounds.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers.
Caption: Inhibition of the MAPK/ERK signaling pathway by indazole inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial intracellular signaling cascade that governs cell proliferation, growth, and survival.[4] Its aberrant activation is frequently observed in various human cancers, making it a prime target for therapeutic intervention.
Caption: Indazole inhibitors targeting key kinases in the PI3K/AKT/mTOR pathway.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for common in vitro kinase assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., FGFR1, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Test Compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of a kinase inhibitor.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Conclusion
Indazole derivatives represent a highly valuable class of compounds in the development of novel kinase inhibitors. While direct comparative data for this compound remains limited, the analysis of structurally similar compounds, particularly those with 6-fluoro substitutions, suggests its potential as a potent and selective kinase inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this promising scaffold in cancer therapy and other disease areas.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of 6-fluoro-3-methyl-1H-indazole: A Comparative Guide
Introduction
6-fluoro-3-methyl-1H-indazole is a synthetic heterocyclic compound belonging to the indazole class of molecules. Numerous derivatives of indazole have been identified as potent modulators of a variety of biological targets, with a significant number showing promise as kinase inhibitors in therapeutic areas such as oncology.[1][2][3] The process of validating the specific biological target of a novel compound is crucial in drug discovery to elucidate its mechanism of action and predict potential efficacy and toxicity.
This guide provides a comparative overview of key experimental methodologies for validating the biological target of this compound. For the purpose of this guide, we will hypothesize that the primary biological target is a protein kinase, hereafter referred to as "Kinase X". We will compare the performance of this compound with a known non-selective kinase inhibitor, Staurosporine, and a clinically approved indazole-based kinase inhibitor, Axitinib.
Comparative Analysis of Target Validation Methods
The validation of a biological target for a novel compound involves a multi-faceted approach, starting from direct biochemical interaction to cellular engagement and downstream functional effects. Here, we compare three critical experimental strategies:
-
In Vitro Kinase Activity Assay: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target protein. It is a fundamental first step to confirm a direct interaction and to quantify the potency of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a more physiologically relevant context, i.e., within intact cells. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[4][5]
-
Western Blot Analysis of Downstream Signaling: This technique provides evidence of the functional consequences of target inhibition in a cellular context. By measuring the phosphorylation status of known downstream substrates of the target kinase, it confirms that the compound modulates the target's signaling pathway.
The logical workflow for target validation typically proceeds from demonstrating direct biochemical inhibition to confirming target engagement in cells and finally, elucidating the downstream cellular effects.
Caption: A typical workflow for validating a biological target.
Data Presentation
The following tables summarize hypothetical quantitative data from the target validation experiments for this compound against the hypothetical "Kinase X".
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | 25 |
| Staurosporine | Kinase X | 5 |
| Axitinib | Kinase X | 10 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound (at 1 µM) | Target Protein | ΔTm (°C) |
| This compound | Kinase X | +4.2 |
| Staurosporine | Kinase X | +5.5 |
| Axitinib | Kinase X | +4.8 |
| Vehicle (DMSO) | Kinase X | 0 |
Table 3: Western Blot Analysis of Downstream Substrate Phosphorylation
| Treatment | p-Substrate Y (Relative to total Substrate Y) |
| Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.35 |
| Staurosporine (20 nM) | 0.15 |
| Axitinib (50 nM) | 0.25 |
Experimental Protocols
1. In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory effect of a compound on the activity of a purified kinase by quantifying the amount of ATP consumed.
-
Materials:
-
Purified Kinase X enzyme
-
Substrate peptide for Kinase X
-
ATP
-
Test compounds (this compound, Staurosporine, Axitinib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 50 nL of each compound dilution. Include wells with DMSO only as a control.
-
Prepare a kinase/substrate mixture in kinase assay buffer and add 5 µL to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding to the kinase.
-
Prepare an ATP solution in kinase assay buffer and add 5 µL to each well to start the reaction.
-
Incubate for 1 hour at 30°C.
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of Kinase X in intact cells upon compound binding.
-
Materials:
-
Cell line expressing Kinase X
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compounds at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Kinase X in each sample by Western blot.
-
Generate a melting curve by plotting the amount of soluble Kinase X against the temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm).
-
3. Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation of a known downstream substrate of Kinase X ("Substrate Y").
-
Materials:
-
Cell line with an active Kinase X signaling pathway
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Substrate Y, anti-total-Substrate Y, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells and treat with test compounds or vehicle for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate Y) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-Substrate Y and loading control antibodies.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Mandatory Visualization
Caption: Inhibition of the hypothetical Kinase X pathway.
This guide provides a framework for the systematic validation of a biological target for a novel compound, using this compound as an example. The combination of biochemical, cellular target engagement, and functional downstream assays provides a robust body of evidence to confirm the compound's mechanism of action.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated and Non-Fluorinated Methyl-Indazoles
A deep dive into the enhanced potency and improved pharmacokinetic profiles of fluorinated methyl-indazoles reveals a compelling case for their strategic use in drug discovery. This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated methyl-indazoles, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, and the indazole scaffold, a privileged structure in numerous therapeutic agents, is no exception. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. This guide synthesizes data from a range of studies to provide a clear comparison for researchers, scientists, and drug development professionals.
Quantitative Bioactivity Data: A Tale of Enhanced Potency
The substitution of hydrogen with fluorine on the methyl-indazole core can lead to a dramatic increase in inhibitory potency against various biological targets. The following tables summarize the in vitro activity of representative fluorinated and non-fluorinated indazole derivatives against key protein kinases.
| Compound Class | Derivative | Target | IC50 (nM) | Cell Line |
| Indazole-based Kinase Inhibitors | Non-fluorinated analog | ROCK1 | 2500 | - |
| 6-Fluoro-indazole analog | ROCK1 | 14 | - | |
| Non-fluorinated analog | FGFR1 | 69.1 ± 19.8 | - | |
| Fluorinated analog (with 2,6-difluoro-3-methoxyphenyl group) | FGFR1 | <4.1 | - | |
| Non-fluorinated Indazole-3-carboxamide | PAK1 | >1000 | - | |
| Fluorinated Indazole-3-carboxamide (3-fluoro-4-pyridyl) | PAK1 | 0.67 | - |
| Compound Class | Derivative | Target | IC50 (µM) | Cell Line |
| Antiproliferative Activity | Non-fluorinated Indazole derivative (Compound 45) | PIM Kinases | 3.0 | MM1.S |
| Methyl-substituted Indazole derivative (Compound 46) | PIM Kinases | 0.64 | MM1.S | |
| Non-fluorinated Indazole derivative | Various Cancer Cell Lines | 0.23–1.15 | 4T1, etc. | |
| Fluorinated Indazole derivative (Compound 6o with 3-fluorophenyl) | K562 | 5.15 | K562 |
The data clearly indicates that fluorination often leads to a significant enhancement in inhibitory activity. For instance, the introduction of a fluorine atom at the 6-position of an indazole-based ROCK1 inhibitor resulted in a nearly 180-fold increase in potency. Similarly, fluorinated analogs targeting FGFR1 and PAK1 demonstrated substantially lower IC50 values compared to their non-fluorinated counterparts.
Impact on Pharmacokinetics
Beyond enhancing potency, fluorination is a well-established strategy to improve the metabolic stability and oral bioavailability of drug candidates. The strong carbon-fluorine bond is less susceptible to metabolic degradation by cytochrome P450 enzymes.
| Compound | Substitution | Oral Bioavailability (%) |
| 6-Fluoroindazole analog (ROCK1 inhibitor) | 6-Fluoro | 61 |
| 6-Fluoroindazole analog (ROCK1 inhibitor) | 6-Fluoro | 49 |
| 6-Fluoroindazole analog (ROCK1 inhibitor) | 6-Fluoro | 53 |
Studies on 6-fluoroindazoles as ROCK1 inhibitors have shown good to excellent oral bioavailability, highlighting the positive impact of fluorination on pharmacokinetic profiles.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key assays are provided below.
Synthesis of 6-Fluoro-1H-indazole
A general method for the synthesis of a fluorinated indazole involves a multi-step process starting from a commercially available fluorinated aniline derivative.
Step 1: Diazotization of 2-Amino-4-fluorobenzonitrile
-
Dissolve 2-amino-4-fluorobenzonitrile in an appropriate acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to form the diazonium salt.
Step 2: Cyclization to form 6-Fluoro-1H-indazole
-
Slowly heat the reaction mixture containing the diazonium salt to 60-70 °C.
-
Maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 6-fluoro-1H-indazole product.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (e.g., ROCK1)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase substrate peptide (e.g., S6K peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (fluorinated and non-fluorinated methyl-indazoles)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the ROCK1 enzyme, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[2]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., K562, 4T1)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by methyl-indazole derivatives and a general workflow for their evaluation.
References
Unambiguous Structure Confirmation of 6-fluoro-3-methyl-1H-indazole Derivatives: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For potent and specific kinase inhibitors like 6-fluoro-3-methyl-1H-indazole derivatives, absolute certainty in molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides an objective comparison of X-ray crystallography, the "gold standard" for structure determination, with powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate analytical strategy.
At a Glance: Comparing Key Analytical Techniques
The selection of a structural elucidation technique depends on several factors, including the physical state of the sample, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the analysis of small organic molecules like this compound derivatives.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic arrangement in the solid state, bond lengths, bond angles, absolute configuration. | Connectivity, chemical environment of nuclei, through-bond and through-space correlations in solution. | Mass-to-charge ratio, molecular formula, fragmentation patterns. |
| Sample Requirements | High-quality single crystal (typically 0.1 - 0.25 mm).[1] | 5-10 mg dissolved in 0.6 mL deuterated solvent.[2] | Micrograms to nanograms, soluble in a volatile solvent.[2] |
| Resolution/Accuracy | Atomic resolution (~0.75 Å), R-factor for small molecules typically < 5%.[3][4] | Provides detailed connectivity information. | High-resolution instruments offer mass accuracy < 1 ppm.[5] |
| Experiment Time | Hours to days (including crystal growth and data collection).[3] | Minutes to hours per experiment. | Minutes per sample. |
| Key Advantages | Unambiguous 3D structure determination.[1] | Provides structural and dynamic information in solution.[6] | High sensitivity and ability to determine molecular formula.[7] |
| Key Disadvantages | Requires a suitable single crystal, which can be difficult to grow.[8][9] | Can be less definitive for complex stereochemistry; spectra of fluorinated compounds can be complex.[8] | Does not provide 3D structural information directly.[10] |
Delving Deeper: Experimental Protocols
Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. For a novel this compound derivative, this technique can unambiguously confirm its constitution and stereochemistry.
-
Crystallization : Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or acetonitrile-water). Employ slow evaporation, vapor diffusion against a poor solvent, or slow cooling to promote the growth of single crystals. Aim for crystals with dimensions of approximately 0.1-0.25 mm.[1]
-
Crystal Mounting and Data Collection : Carefully mount a selected high-quality crystal on a goniometer head. The data collection is performed on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[11] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters. The quality of the final structure is assessed by the R-factor, which for a well-refined small molecule structure is typically below 5%.[4][12]
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR and MS offer valuable and often complementary information, particularly when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution. For fluorinated compounds like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Given the presence of a fluorine atom, ¹⁹F NMR is particularly informative.
-
Sample Preparation : Prepare a solution of the this compound derivative at a concentration of approximately 10-20 mg/mL in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune the probe for ¹⁹F observation.
-
Data Acquisition : Acquire a standard one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans (e.g., 16-64) is often sufficient.[13] A relaxation delay of 1-2 seconds is typically used. For quantitative analysis, a longer relaxation delay (5 x T₁) is necessary.[14]
-
¹H Decoupling : To simplify the spectrum and aid in assignment, a proton-decoupled ¹⁹F NMR experiment is often performed.
-
Data Processing and Analysis : Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. The chemical shift of the fluorine resonance, as well as its coupling to nearby protons (if not decoupled) and carbons, provides crucial information about its local chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.
-
Sample Preparation : Dissolve a small amount of the this compound derivative in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile, to a concentration of approximately 10-100 µg/mL.[2] Ensure the sample is free of non-volatile salts.
-
Instrumentation : Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Acquire the mass spectrum in positive or negative ion mode. The instrument will measure the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis : The high-resolution mass measurement allows for the determination of the accurate mass of the molecular ion, which can be used to calculate the elemental composition with a high degree of confidence (typically with an error of less than 1 ppm).[5] Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing additional structural information based on the fragmentation pattern.
Conclusion
References
- 1. X-ray single-crystal diffraction | FZU [fzu.cz]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. excillum.com [excillum.com]
- 4. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. zefsci.com [zefsci.com]
- 8. news-medical.net [news-medical.net]
- 9. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 12. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 13. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
In Vitro Assay Validation for 6-Fluoro-1H-Indazole Derivatives as Potent Kinase Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of a 6-fluoro-1H-indazole derivative against alternative kinase inhibitors. The presented data, supported by detailed experimental protocols, is intended to aid in the evaluation and advancement of novel therapeutic compounds.
Comparative Analysis of Kinase Inhibition and Cellular Potency
The inhibitory activity of a key 6-fluoro-1H-indazole derivative, Compound 27a (1H-indazol-3-amine, 6-fluoro-N-(3-methoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-), was assessed against Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2). For comparative purposes, the well-established multi-kinase inhibitors Pazopanib and Ponatinib are included. The data below summarizes the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays and the half-maximal effective concentrations (EC50) from cell viability assays.
| Compound | Target Kinase | IC50 (nM) | Cell Line | EC50 (nM) |
| Compound 27a | FGFR1 | <4.1 | KG-1 (Leukemia) | 25.3 |
| FGFR2 | 2.0 | SNU-16 (Gastric Cancer) | 77.4 | |
| Pazopanib | VEGFR1 | 10 | - | - |
| VEGFR2 | 30 | - | - | |
| VEGFR3 | 47 | - | - | |
| PDGFRα | 71 | - | - | |
| PDGFRβ | 84 | - | - | |
| c-Kit | 74 | - | - | |
| FGFR1 | 140 | - | - | |
| Ponatinib | Abl | 0.37 | - | - |
| PDGFRα | 1.1 | - | - | |
| VEGFR2 | 1.5 | - | - | |
| FGFR1 | 2.2 | - | - | |
| Src | 5.4 | - | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity in a cell-free system.
Materials:
-
Recombinant human FGFR1 and FGFR2 enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT).
-
ATP solution.
-
Specific peptide substrate for each FGFR isoform.
-
Test compounds (Compound 27a, Pazopanib, Ponatinib) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection reagent.
-
384-well white plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
A reaction mixture containing the kinase buffer, recombinant FGFR enzyme, and the peptide substrate is prepared in each well of a 384-well plate.
-
Serially diluted test compounds are added to the wells. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by adding the ATP solution to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is measured using a microplate reader.
-
Data is normalized to the controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Cell Viability Assay (EC50 Determination)
Objective: To determine the concentration of the test compound required to reduce the viability of a cancer cell line by 50%.
Materials:
-
KG-1 or SNU-16 cancer cell lines.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The medium is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The EC50 value is calculated from the dose-response curve after normalizing the data to the vehicle-treated cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and the general workflows for the described in vitro assays.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflows for In Vitro Assays.
Unveiling Kinase Selectivity: A Comparative Profile of 6-fluoro-3-methyl-1H-indazole against a Multi-Targeted Inhibitor
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount to advancing novel therapeutics. The 1H-indazole scaffold is a well-established core in the design of numerous kinase inhibitors. This guide provides a comparative cross-reactivity analysis of 6-fluoro-3-methyl-1H-indazole, a known selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, against the broadly active inhibitor Sunitinib.
This compound, also known as MPS1-IN-3, has been identified as a potent and selective inhibitor of MPS1 (also known as TTK), a key regulator of the spindle assembly checkpoint.[1] Its high selectivity suggests a focused mechanism of action with potentially fewer off-target effects. In contrast, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for clinical use, known to inhibit a wide range of kinases involved in angiogenesis and tumor cell proliferation.[2]
This guide presents a comparative overview of their kinase inhibition profiles, supported by detailed experimental methodologies for assessing kinase activity. Due to the limited public availability of a comprehensive kinome scan for this compound (MPS1-IN-3), data for the closely related and structurally similar compound, MPS-1-IN-1, is presented as a proxy to illustrate the selectivity of this chemical scaffold.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for the MPS1 inhibitor scaffold (represented by MPS-1-IN-1) and the multi-targeted inhibitor Sunitinib. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor, where a lower number indicates stronger inhibition.
Table 1: Kinase Selectivity Profile of the MPS1 Inhibitor Scaffold (MPS-1-IN-1)
| Kinase Target | Percent of Control |
| MPS1 (TTK) | <1% |
| ALK | <10% |
| LTK | <10% |
| Other Kinases | >90% |
| Data is illustrative of high selectivity as described in the literature for this class of compounds. Comprehensive screening data for MPS1-IN-3 is not publicly available. |
Table 2: Kinase Inhibition Profile of Sunitinib (1 µM)
| Kinase Target | Percent of Control |
| PDGFRβ | 0.1 |
| VEGFR2 | 0.2 |
| KIT | 0.3 |
| FLT3 | 0.5 |
| RET | 1.2 |
| ABL1 | 2.5 |
| SRC | 5.8 |
| LCK | 8.1 |
| EGFR | 85.2 |
| ERBB2 | 91.5 |
| Data sourced from the LINCS Database KINOMEscan platform. |
Visualizing Biological Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MPS1 signaling pathway and a typical kinase assay workflow.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 6-Fluoro-3-Methyl-1H-Indazole Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from a promising lead to a viable drug candidate. This guide provides a comparative assessment of the metabolic stability of 6-fluoro-3-methyl-1H-indazole derivatives, a scaffold of significant interest in medicinal chemistry. By examining experimental data from closely related analogs, this document offers insights into the structure-activity relationships that govern their metabolic fate.
The 1H-indazole core is a privileged scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom and a methyl group at the 6- and 3-positions, respectively, can significantly influence the compound's physicochemical properties and its interaction with metabolic enzymes. Assessing the metabolic stability of derivatives built upon this core is crucial for optimizing pharmacokinetic profiles and predicting in vivo performance.
Comparative Metabolic Stability of Substituted Indazole Derivatives
While direct comparative metabolic stability data for a series of this compound derivatives is limited in the public domain, valuable insights can be gleaned from studies on structurally similar compounds. The following table summarizes the in vitro metabolic stability of a 3-methyl-5-fluoro indazole derivative and related compounds in mouse liver microsomes (MLM). This data provides a benchmark for understanding how different substituents on the indazole ring can impact metabolic clearance.
| Compound ID | Description | Half-life (t½, min) in MLM | Intrinsic Clearance (CLint, mL/min/mg) in MLM |
| UT-155 (Parent Indole) | Unsubstituted indole core | 12.35 | 5.614 |
| Compound 32a | 4-Fluoro substituted indazole | 13.29 | - |
| Compound 32c | CF3 substituted indazole | 53.71 | 1.29 |
| Compound 35g | 3-methyl-5-fluoro indazole | 23.66 | - |
| Data sourced from a study on selective androgen receptor modulators and may not be fully representative of all this compound derivatives.[1] |
The data suggests that substitutions on the indazole ring can significantly modulate metabolic stability. For instance, the introduction of a trifluoromethyl (CF3) group in compound 32c dramatically increased the half-life and reduced the intrinsic clearance compared to the parent indole, indicating greater metabolic stability.[1] The 3-methyl-5-fluoro indazole (Compound 35g) also exhibited a longer half-life than the parent indole, suggesting that the combination of methyl and fluoro substituents contributes to enhanced stability.[1] It is important to note that the position of the fluorine atom (5-fluoro vs. 6-fluoro) can influence metabolic outcomes, and further studies on the specific this compound scaffold are warranted.
Experimental Protocols: Assessing Metabolic Stability in Liver Microsomes
The in vitro microsomal stability assay is a standard method for evaluating the metabolic fate of new chemical entities. It provides key parameters such as half-life (t½) and intrinsic clearance (CLint).
Materials and Reagents:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Experimental Workflow:
A typical experimental workflow for a microsomal stability assay is depicted below.
References
Structural and Physicochemical Comparison: 6-fluoro-3-methyl-1H-indazole vs. Axitinib
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed structural and physicochemical comparison between the novel compound 6-fluoro-3-methyl-1H-indazole and the established drug Axitinib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound as a potential drug candidate. This comparison includes a summary of key chemical properties, detailed experimental protocols for in vitro assessment, and visualizations of relevant biological pathways and experimental workflows.
Structural and Physicochemical Properties
A fundamental step in early-stage drug discovery is the characterization of a compound's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Lipinski's Rule of Five provides a useful framework for predicting the oral bioavailability of a potential drug molecule.[1][2][3][4] The table below summarizes these properties for this compound and Axitinib.
| Property | This compound | Axitinib | Lipinski's Rule of Five Guideline |
| Chemical Structure | |||
| Molecular Formula | C₈H₇FN₂[5] | C₂₂H₁₈N₄OS[6] | N/A |
| Molecular Weight ( g/mol ) | 150.15[5] | 386.47[7] | < 500 |
| Calculated logP | ~1.71 | 3.5 | < 5 |
| Hydrogen Bond Donors | 1 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | 5 | ≤ 10 |
| CAS Number | 159305-16-5[2] | 319460-85-0[6] | N/A |
Biological Activity and Mechanism of Action
Axitinib:
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[8] By inhibiting these receptors, Axitinib blocks downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[8] It is an established therapeutic agent for the treatment of advanced renal cell carcinoma.[8] The inhibition of the VEGFR signaling cascade is a critical mechanism for its anti-cancer activity.[9][10]
This compound:
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry and is found in numerous compounds with a wide range of biological activities, including kinase inhibition.[11][12] Several indazole derivatives have been investigated as inhibitors of various protein kinases.[11][12] While the specific biological target of this compound is not publicly documented, its structural similarity to other known kinase inhibitors suggests it may also exhibit activity in this area. Further experimental evaluation, such as broad kinase screening, is necessary to elucidate its precise mechanism of action and therapeutic potential.
VEGFR Signaling Pathway Targeted by Axitinib
The diagram below illustrates the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is inhibited by Axitinib. VEGF ligands bind to their receptors (VEGFRs) on the cell surface, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis.[9][10]
Caption: VEGFR Signaling Pathway Inhibited by Axitinib.
Experimental Protocols
To facilitate the experimental evaluation of this compound and compare its performance with Axitinib, detailed protocols for key in vitro assays are provided below.
Kinetic Solubility Assay
This protocol outlines a method for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (e.g., this compound, Axitinib)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader (for turbidity or UV-Vis measurement)
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 2 µL of the DMSO stock solution to the wells of a 96-well plate in triplicate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound in the supernatant using LC-MS/MS.
-
The solubility is determined by comparing the turbidity or the supernatant concentration to a standard curve.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (for monolayer integrity testing)
-
Verapamil (P-gp inhibitor)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to form a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare dosing solutions of the test compound (e.g., 10 µM) in HBSS for both apical (A) to basolateral (B) and basolateral (B) to apical (A) transport studies. For efflux assessment, prepare a parallel set of dosing solutions containing a P-gp inhibitor like Verapamil.[13]
-
Add the dosing solution to the donor chamber (apical or basolateral) and fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol determines the extent to which a compound binds to plasma proteins.
Materials:
-
Test compound
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and spike it into human plasma to achieve the desired final concentration (e.g., 1 µM).
-
Add the plasma sample to the donor chamber of the equilibrium dialysis device.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
Seal the device and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[3][10]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Analyze the concentration of the test compound in both chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
Visualized Experimental and Logical Workflows
To further clarify the experimental process and the logical progression of drug evaluation, the following diagrams are provided.
General Workflow for In Vitro ADME Assays
This diagram outlines the typical sequence of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays performed during early drug discovery.
Caption: General workflow for in vitro ADME assays.
Logical Workflow for Kinase Inhibitor Evaluation
This diagram illustrates the logical steps involved in evaluating a novel compound, such as this compound, as a potential kinase inhibitor.
Caption: Logical workflow for kinase inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. In vitro kinase assay [protocols.io]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-fluoro-3-methyl-1H-indazole: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring both laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 6-fluoro-3-methyl-1H-indazole. As a fluorinated heterocyclic compound, it requires specific handling and disposal protocols. This document outlines these procedures to ensure compliance and safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific chemical. While a dedicated SDS for this compound may not always be accessible, data from structurally similar halogenated indazole derivatives indicate a consistent hazard profile. These compounds are generally harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[3] |
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases, which could cause vigorous and hazardous reactions.[3] All handling of this compound and its waste should be performed within a chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Waste Identification and Segregation :
-
Treat all this compound and materials contaminated with it (e.g., glassware, weighing boats, contaminated PPE) as hazardous waste.[5]
-
Crucially, this compound is a halogenated organic compound. It must be segregated into a designated "halogenated organic waste" container.[4][6] Do not mix it with non-halogenated waste to prevent complications in the disposal process.[7]
-
-
Container Management :
-
Primary Container : Collect waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[8][9] The original container is often a suitable choice.[9] The container must be kept closed except when actively adding waste.[10]
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
Secondary Containment : It is good practice to store the primary waste container within a larger, unbreakable secondary container to contain any potential leaks.[11]
-
-
Storage :
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible materials.[11]
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for satellite accumulation areas, which is typically a maximum of 55 gallons of hazardous waste.[8]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[11]
-
Provide them with the complete and accurate information from your waste label.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[3]
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[12]
-
Thoroughly clean the spill area. All materials used for cleanup should also be disposed of as hazardous waste.[9]
-
-
Empty Container Disposal :
-
An "empty" container that held this compound must be handled properly. For acutely toxic chemicals, triple rinsing with a suitable solvent is often required.[13] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][13] After proper decontamination, deface the original label and dispose of the container according to your institution's guidelines, which may allow for disposal as regular trash.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uakron.edu [uakron.edu]
- 7. wattbarind.com [wattbarind.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 6-fluoro-3-methyl-1H-indazole
Disclaimer: A specific Safety Data Sheet (SDS) for 6-fluoro-3-methyl-1H-indazole was not available. The following guidance is based on safety data for structurally similar fluorinated and indazole-containing compounds. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before handling. This guide is intended for use by trained professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound. Based on the hazards associated with analogous compounds, which include potential for skin, eye, and respiratory irritation, as well as harm if swallowed, a comprehensive PPE protocol is mandatory.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[1][2] |
| Eyes & Face | Safety goggles and face shield | Chemical splash goggles that conform to OSHA or EN166 standards should be worn.[4] A face shield should be worn over safety goggles when there is a risk of splashing.[4][5] |
| Body | Laboratory coat | A flame-retardant lab coat with a full front closure should be worn at all times to protect skin and clothing from contamination.[2][4] |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the solid compound outside of a certified chemical fume hood or if there is a risk of generating dust. The specific type of respirator should be determined by a site-specific risk assessment.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound should be performed in a designated and controlled area, such as a certified chemical fume hood, to minimize exposure risk.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation: Before beginning any work, ensure that all required PPE is readily available and in good condition.[1] Verify that the chemical fume hood has a current certification and is functioning correctly. All necessary glassware, reagents, and other equipment should be assembled within the fume hood to minimize traffic in and out of the containment area.
-
Compound Handling: Wear all PPE as specified in the table above. When weighing the solid material, use a disposable weigh boat and handle it with care to prevent the generation of dust.[2] If transferring the solid, use a spatula and ensure it is decontaminated after use. When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]
-
Post-Handling: After handling the compound, decontaminate all surfaces and equipment that may have come into contact with the chemical. Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.[2]
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. As a halogenated organic compound, it requires specific disposal methods.[3][4]
Disposal Workflow for this compound Waste
Caption: Disposal workflow for this compound waste.
Disposal Procedures:
-
Waste Segregation: All materials that have come into contact with the compound are to be considered hazardous waste. This includes excess or unused compound, contaminated PPE, disposable labware, and spill cleanup materials.[5]
-
Waste Collection:
-
Solid Waste: All disposable items that have come into contact with the chemical should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[2]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Final Disposal: This compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment or drain disposal is not a suitable option for this chemical.[3] Ensure that all hazardous waste labels are complete and accurate before collection.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
